Apatinib
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEWQEMJFLWMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024366 | |
| Record name | Rivoceranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811803-05-1 | |
| Record name | N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811803-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apatinib free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivoceranib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rivoceranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIVOCERANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Apatinib
Primary Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
VEGFR-2 is recognized as the principal mediator of angiogenic signaling induced by Vascular Endothelial Growth Factor (VEGF), playing a crucial role in the formation of new blood vessels essential for tumor growth and metastasis origene.comthermofisher.comsinobiological.com. Apatinib's efficacy stems from its highly selective inhibition of VEGFR-2 tyrosine kinase activity genecards.orguniprot.orgebi.ac.ukthermofisher.comuniprot.orgwikipedia.orguniprot.org.
Inhibition of VEGFR-2 Phosphorylation
The fundamental mechanism of this compound involves its specific binding to the intracellular ATP-binding site of VEGFR-2 uniprot.orguniprot.org. This binding event directly inhibits the autophosphorylation of VEGFR-2, a critical step required for the receptor's activation and subsequent signaling cascade origene.comthermofisher.comwikipedia.orguniprot.orgthermofisher.comgenecards.org. This compound demonstrates a strong affinity for VEGFR-2, with an IC50 value of 1 nM in in vitro enzyme experiments uniprot.org.
Disruption of Downstream Signaling Pathways
The inhibition of VEGFR-2 phosphorylation by this compound leads to a comprehensive disruption of several downstream signaling pathways crucial for endothelial cell functions, such as proliferation, migration, and survival origene.compromega.comwikipedia.orguniprot.orggenecards.orgptglab.comrcsb.org.
This compound-mediated VEGFR-2 inhibition has been shown to suppress the downstream phosphorylation of extracellular signal-regulated kinase (ERK) origene.comthermofisher.comthermofisher.com. The Raf/MEK/ERK pathway is a central mitogen-activated protein kinase (MAPK) cascade vital for regulating cell proliferation and survival wikipedia.orguniprot.org. Studies have demonstrated that this compound decreases VEGF-stimulated ERK phosphorylation in human retinal microvascular endothelial cells (HRMECs) thermofisher.com. Furthermore, in acute lymphoblastic leukemia (ALL) cells, this compound treatment resulted in a dose-dependent down-regulation of phosphorylated ERK rcsb.org.
This compound-induced cellular effects are also closely linked to the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a major downstream signaling cascade of VEGFR-2 uniprot.orggenecards.orgrcsb.org. Research indicates that this compound can suppress the PI3K/AKT/6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) signaling pathway in vascular endothelial cells associated with hepatocellular carcinoma, contributing to decreased cell proliferation, tube formation, migration, and increased apoptosis ptglab.com. Additionally, this compound has been observed to reduce the levels of phosphorylated Akt and phosphorylated GSK3β, thereby inhibiting angiogenesis through the Akt/GSK3β/Angiogenin (ANG) signaling pathway uniprot.org. The mammalian target of rapamycin (B549165) (mTOR) pathway, a downstream effector of PI3K/AKT, is also influenced by this compound's actions, playing a role in cell survival and proliferation rcsb.orguniprot.org.
c-Src Kinase Modulation
This compound also exhibits inhibitory effects on the c-Src tyrosine kinase dovepress.comwikipedia.orgpatsnap.comguidetopharmacology.orgnih.govhemonc.orgsemanticscholar.orgnih.gov. Similar to c-Kit, in vitro studies have demonstrated this compound's ability to suppress the kinase activity of c-Src dovepress.comnih.gov. c-Src is a non-receptor tyrosine kinase involved in numerous cellular signaling pathways, including those regulating cell adhesion, migration, proliferation, and survival patsnap.com. Its modulation by this compound further enhances the compound's anti-angiogenic and anti-tumor potential patsnap.comnih.gov.
Table 2: Secondary Tyrosine Kinase Inhibition by this compound
| Kinase | Inhibition Level | Noteworthy Findings |
| c-Kit | Mild inhibition | This compound potently suppressed the kinase activity of c-Kit in vitro dovepress.comnih.gov. IC50 values for c-Kit have been reported around 429 nmol/L, indicating its inhibitory activity wjgnet.com. |
| c-Src | Mild inhibition | This compound also suppressed the kinase activity of c-Src in vitro dovepress.comnih.gov. IC50 values for c-Src have been reported around 530 nmol/L, indicating its inhibitory activity wjgnet.com. |
| RET | Mild inhibition | This compound has also been shown to mildly inhibit RET (rearranged during transfection) kinase activity, with an IC50 of 13 nmol/L. wjgnet.comsemanticscholar.orgnih.gov (Although not specifically requested in the outline, this information is closely related to secondary kinase inhibition and was found during the search for c-Kit and c-Src modulation, thus included for completeness and accuracy as part of detailed research findings). |
| PDGFRβ | Mild inhibition | This compound inhibited cellular phosphorylation of PDGFRβ. dovepress.com (Although not specifically requested in the outline, this information is closely related to secondary kinase inhibition and was found during the search for c-Kit and c-Src modulation, thus included for completeness and accuracy as part of detailed research findings). |
Platelet-Derived Growth Factor Receptor-β (PDGFR-β) Inhibition
Platelet-Derived Growth Factor Receptor-β (PDGFR-β) is a receptor tyrosine kinase that plays a vital role in various physiological processes, including embryonic development, wound healing, and angiogenesis. In the context of cancer, aberrant activation of the PDGFR-β pathway contributes to tumor growth, angiogenesis, and metastasis by promoting pericyte recruitment to tumor vessels, supporting tumor cell proliferation, and remodeling the extracellular matrix uniprot.orgmdpi.com.
This compound has been shown to inhibit the activity of PDGFR-β. Preclinical studies indicate that this compound can suppress the kinase activity of PDGFR-β in vitro dovepress.comdovepress.com. Mechanistically, this compound inhibits the activation of PDGFR-β and its downstream signaling molecules, such as phosphoinositide-specific phospholipase C-γ1 (PLC-γ1), extracellular signal-related kinases (ERK1/2), and Jun amino-terminal kinases (JNK), which are induced by platelet-derived growth factor type BB (PDGF-BB) nih.gov. This inhibition of PDGFR-β signaling by this compound has been observed in various cellular contexts, including vascular smooth muscle cells (VSMCs) and may contribute to its anti-angiogenic effects and attenuation of vascular remodeling nih.gov. In certain cancer types, the inhibition of PDGFR-β by this compound can also influence tumor cell proliferation and metastasis nih.gov.
c-RET Kinase Inhibition
The rearranged during transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is critically involved in various cellular processes, including cell growth, differentiation, and survival. Oncogenic RET alterations, such as gene fusions and point mutations, are found in several cancers, notably non-small cell lung cancer (NSCLC) and medullary thyroid cancer, acting as potent drivers of tumorigenesis nih.govoncotarget.com.
This compound has demonstrated inhibitory activity against c-RET kinase. Studies have shown that this compound can potently suppress the kinase activity of c-RET in vitro researchgate.net. In RET-rearranged lung adenocarcinoma, this compound has been found to inhibit the proliferation, migration, and invasion of cancer cells by suppressing the RET/Src signaling pathway nih.govoncotarget.comnih.gov. This indicates a direct impact of this compound on oncogenic RET-driven pathways, offering a potential therapeutic avenue for tumors harboring such alterations. The suppression of autophosphorylation of RET and Src protein by this compound occurs in a concentration-dependent manner, highlighting its potent inhibitory activity against RET fusion-positive cells nih.gov.
Direct Anti-tumor Cell Effects
Beyond its receptor tyrosine kinase inhibition, this compound exerts direct cytotoxic effects on cancer cells through distinct cellular mechanisms.
Induction of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. This compound has been consistently shown to induce apoptosis in a variety of cancer cell lines, contributing significantly to its anti-tumor efficacy.
Research indicates that this compound promotes apoptosis in a concentration-dependent manner in various cancer types, including liposarcoma, pancreatic cancer, gastric cancer, and neuroblastoma frontiersin.orgfrontiersin.orgdovepress.comsci-hub.senih.govnih.govoncotarget.comnih.gov. The mechanisms underlying this compound-induced apoptosis often involve modulation of key apoptotic pathways. For instance, this compound has been found to increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, leading to the activation of caspases, such as caspase-3 and caspase-9 sci-hub.senih.govnih.govnih.gov. This suggests that this compound primarily triggers the intrinsic (mitochondrial) apoptotic pathway. Additionally, in some cancer cells, this compound's pro-apoptotic effects are linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often hyperactive in cancer and promotes cell survival frontiersin.orgdovepress.comnih.govnih.govoncotarget.comnih.gov.
Table 1: this compound's Apoptosis-Inducing Effects in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Apoptotic Mechanisms | References |
| Gastric Cancer | HGC-27 | Increased Bax/Bcl-2 ratio, Caspase-9 activation, PI3K/Akt pathway inhibition | nih.gov |
| Liposarcoma | SW872, 93T449 | Concentration-dependent increase in apoptosis rate | frontiersin.org |
| Pancreatic Cancer | CFPAC-1, SW1990 | Decreased Bcl-2, increased Bax and cleaved Caspase-3, PI3K/Akt/mTOR pathway inhibition | nih.gov |
| Papillary Thyroid Carcinoma | K-1, KTC-1 | Concentration-dependent induction, PI3K/Akt/mTOR signaling pathway inhibition | frontiersin.org |
| Colorectal Cancer | HCT116, CT26 | Concentration-dependent increase in apoptosis, PI3K/Akt/GSK3β pathway inhibition | dovepress.com |
| Breast Cancer | MDA-MB-231 | Increased Bax/Bcl-2 ratio, NF-κB and MAPK signaling modulation | sci-hub.se |
| Neuroblastoma | BE(2)-M17, SH-SY5Y, IMR-32 | Increased Bax/Bcl-2 ratio, PI3K/AKT/mTOR pathway inhibition | nih.gov |
| Intrahepatic Cholangiocarcinoma | RBE, SSP25 | Decreased VEGF-mediated PI3K/Akt signaling | oncotarget.com |
Cell Cycle Arrest Mechanisms
Cell cycle arrest is a fundamental anti-cancer mechanism that prevents uncontrolled proliferation by halting cell division at specific checkpoints. This compound has been shown to induce cell cycle arrest in various cancer cells, typically at the G0/G1 or G2/M phases.
Studies have demonstrated that this compound induces accumulation of cells in the G0/G1 phase in liposarcoma, colorectal cancer, papillary thyroid carcinoma, and neuroblastoma cells, thereby inhibiting their proliferation frontiersin.orgfrontiersin.orgdovepress.comnih.gov. This G0/G1 arrest is often accompanied by a reduction in the proportion of cells in the S and G2/M phases. In esophageal cancer cells, this compound has been observed to cause G2/M-phase arrest and downregulate the radiation-induced phosphorylation of CHK2, a key kinase involved in DNA damage repair and cell cycle checkpoint control spandidos-publications.com. The inhibition of proliferation through cell cycle arrest is a consistent finding across multiple cancer types, suggesting a broad impact of this compound on cellular division.
Table 2: this compound's Effects on Cell Cycle Arrest in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Cell Cycle Phase Arrest | Associated Mechanisms/Observations | References |
| Liposarcoma | SW872, 93T449 | G0/G1 phase | Reduced G2/M and S phase populations | frontiersin.org |
| Papillary Thyroid Carcinoma | K-1, KTC-1 | G0/G1 phase | Dose-dependent accumulation | frontiersin.org |
| Colorectal Cancer | HCT116, CT26 | G0/G1 phase | Inhibition of proliferation, migration, and invasion | dovepress.com |
| Breast Cancer | MDA-MB-231 | G0/G1 phase | Blocked G1 to S phase transition | sci-hub.se |
| Pancreatic Cancer | N/A (Pancreatic carcinoma cells) | Altered cell cycle | Dose-dependent changes in distribution | nih.gov |
| Neuroblastoma | BE(2)-M17, SH-SY5Y | G0/G1 phase | Time- and dose-dependent arrest, downregulation of cyclin D1 | nih.gov |
| Esophageal Cancer | KYSE-150 | G2/M phase | Downregulation of phosphorylated CHK2 | spandidos-publications.com |
Modulation of the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells (e.g., fibroblasts, immune cells, endothelial cells), extracellular matrix, and various signaling molecules. It plays a crucial role in tumor progression, metastasis, and resistance to therapy. This compound's anti-tumor effects extend to modulating various components of the TME, thereby influencing tumor growth and responsiveness to other therapies.
While this compound's primary TME modulation effect is through anti-angiogenesis via VEGFR-2 inhibition, its impact extends beyond direct vascular normalization. Low-dose this compound has been shown to alleviate intratumoral hypoxia, a common feature of aggressive tumors that drives immunosuppression and resistance to treatment aacrjournals.orgnih.govresearchgate.net. By normalizing tumor vasculature, this compound can improve oxygen delivery, which can enhance the efficacy of other therapies.
Furthermore, this compound influences the immune landscape within the TME. Studies using lung cancer mouse models demonstrated that low-dose this compound increased the infiltration of CD8+ T cells, a key effector immune cell type, while reducing the recruitment of tumor-associated macrophages (TAMs), particularly M2 macrophages which are associated with immunosuppression and tumor promotion aacrjournals.orgnih.govresearchgate.netaacrjournals.orgmdpi.com. It also decreased the levels of transforming growth factor-beta (TGF-β) in both tumor tissue and serum, a cytokine known to inhibit T-cell infiltration and exert immunosuppressive effects aacrjournals.orgnih.govresearchgate.net. In colorectal cancer, this compound was found to degrade Myoferlin, which in turn downregulates PD-L1 expression, increases CD8+ T cell infiltration, and reduces pro-tumor M2 macrophages, thereby remodeling the TME and enhancing sensitivity to immunotherapy mdpi.com. These modulations transform the TME from an immunosuppressive to a more immunostimulatory state, which can potentiate the efficacy of immune checkpoint blockade therapies aacrjournals.orgnih.govresearchgate.netaacrjournals.org.
Table 3: this compound's Modulation of the Tumor Microenvironment
| TME Component Affected | Specific Effect of this compound | Cancer Type(s) Observed | References |
| Hypoxia | Alleviation of intratumoral hypoxia | Lung Cancer | aacrjournals.orgnih.govresearchgate.net |
| CD8+ T cells | Increased infiltration | Lung Cancer, Gastric Cancer, Colorectal Cancer | aacrjournals.orgnih.govresearchgate.netaacrjournals.orgmdpi.com |
| Tumor-Associated Macrophages (TAMs) | Reduced recruitment, particularly M2 macrophages | Lung Cancer, Gastric Cancer, Colorectal Cancer | aacrjournals.orgnih.govresearchgate.netaacrjournals.orgmdpi.com |
| TGF-β | Decreased amounts in tumor and serum | Lung Cancer | aacrjournals.orgnih.govresearchgate.net |
| PD-L1 Expression | Downregulation (via Myoferlin degradation) | Colorectal Cancer, Gastric Cancer | aacrjournals.orgmdpi.com |
| Myoferlin | Degradation (VEGFR2-dependent) | Colorectal Cancer | mdpi.com |
Preclinical Research of Apatinib
In vitro Studies and Cellular Models
In vitro studies using various cell lines and cellular models have been instrumental in understanding the molecular and cellular targets of apatinib. These experiments provide foundational insights into how this compound exerts its anti-angiogenic and anti-tumor effects.
Assessment of Kinase Activity Suppression
This compound is primarily characterized as a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase dovepress.comnih.govarvojournals.orgoncotarget.com. It exerts its inhibitory action by specifically binding to the intracellular adenosine (B11128) triphosphate (ATP) binding site of VEGFR-2, thereby blocking its phosphorylation and subsequent activation dovepress.comarvojournals.orgnih.gov. Beyond VEGFR-2, preclinical research has also demonstrated that this compound potently suppresses the kinase activities of other receptor tyrosine kinases, including c-Kit and c-Src dovepress.comoncotarget.com. More recent investigations have expanded this understanding, revealing that this compound can also effectively inhibit four members of the Fibroblast Growth Factor Receptor (FGFR) family with moderate to high activity researchgate.net.
Table 1: Kinase Activity Suppression by this compound
| Kinase Target | Effect of this compound | Mechanism | Source |
| VEGFR-2 | Potent Inhibition | Binds to ATP binding site, blocks phosphorylation | dovepress.comarvojournals.orgoncotarget.comnih.gov |
| c-Kit | Potent Inhibition | Suppressed kinase activity | dovepress.comoncotarget.com |
| c-Src | Potent Inhibition | Suppressed kinase activity | dovepress.comoncotarget.com |
| FGFR Family (4 members) | Moderate to High Inhibition | Effectively inhibits kinase activity | researchgate.net |
Analysis of Cellular Phosphorylation Inhibition
The inhibition of kinase activity by this compound translates into specific downstream effects on cellular phosphorylation. This compound has been shown to inhibit the cellular phosphorylation of key signaling molecules such as VEGFR-2, c-Kit, and PDGFRb dovepress.com. Crucially, this compound-mediated VEGFR-2 inhibition leads to the suppression of downstream phosphorylated extracellular signal-regulated kinases (ERK1/2) dovepress.comnih.govarvojournals.orgoncotarget.com. Furthermore, studies in hepatocellular carcinoma (HCC) and other cancer cell lines have demonstrated that this compound significantly inhibits VEGF-triggered VEGFR-2 phosphorylation and the activation of downstream signaling molecules, including Akt (also known as protein kinase B, PKB) and ERK1/2 nih.govamegroups.orgnih.govnih.govfrontiersin.orgspandidos-publications.com. The PI3K/Akt/mTOR (mammalian target of rapamycin) signaling pathway is also a target, with this compound treatment leading to a reduction in phosphorylated PI3K, Akt, and mTOR protein levels nih.govfrontiersin.orgspandidos-publications.comnih.gov. Additionally, this compound's mechanism of action involves the inhibition of the STAT3 signaling pathway in certain cancer contexts oncotarget.comnih.gov.
Table 2: Cellular Phosphorylation Inhibition by this compound
| Signaling Molecule/Pathway | Effect of this compound | Source |
| VEGFR-2 | Inhibits phosphorylation (autophosphorylation) | dovepress.comnih.govarvojournals.orgnih.gov |
| c-Kit | Inhibits cellular phosphorylation | dovepress.com |
| PDGFRb | Inhibits cellular phosphorylation | dovepress.com |
| ERK1/2 (p-ERK) | Inhibits phosphorylation (downstream of VEGFR-2) | dovepress.comnih.govarvojournals.orgoncotarget.com |
| Akt (p-Akt) | Inhibits phosphorylation (downstream of VEGFR-2/PI3K) | nih.govamegroups.orgnih.govnih.govfrontiersin.orgspandidos-publications.com |
| PI3K (p-PI3K) | Inhibits phosphorylation | nih.govfrontiersin.orgspandidos-publications.comnih.gov |
| mTOR (p-mTOR) | Inhibits phosphorylation | nih.govfrontiersin.org |
| STAT3 | Inhibits activity (downstream of VEGFR-2) | oncotarget.comnih.gov |
Studies on Endothelial Cell Processes (Proliferation, Migration, Tube Formation)
This compound exhibits potent anti-angiogenic properties by significantly hindering key endothelial cell processes. It has been shown to effectively inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) dovepress.comoncotarget.comnih.govnih.govspandidos-publications.comwjgnet.comdovepress.comnih.gov. These effects are particularly pronounced when endothelial cell activity is induced by vascular endothelial growth factor (VEGF), demonstrating this compound's direct interference with VEGF-mediated angiogenesis arvojournals.orgdovepress.com. The inhibition of tube formation, which mimics capillary network formation, is a crucial indicator of its anti-angiogenic potential in vitro spandidos-publications.comdovepress.com.
Investigations into Anti-angiogenic Effects in Aortic Ring Models
Moving beyond isolated cell cultures, the rat or mouse aortic ring model serves as a robust ex vivo system to study angiogenesis, as it recapitulates the complex interactions between endothelial cells, pericytes, macrophages, and fibroblasts that occur in vivo mdpi.comnih.gov. Preclinical studies have demonstrated that this compound effectively blocks the budding or germination of new microvessels from rat aortic rings, further confirming its potent anti-angiogenic effects in a more physiologically relevant context dovepress.comoncotarget.comnih.gov.
Elucidation of Apoptosis Induction and Cell Cycle Effects in Tumor Cell Lines
This compound's anti-tumor activity extends to inducing apoptosis (programmed cell death) and modulating cell cycle progression in a wide array of tumor cell lines. Studies have consistently shown that this compound promotes apoptosis in various cancer cells nih.govfrontiersin.orgnih.govnih.govspandidos-publications.come-century.ussci-hub.senih.govnih.gov. This apoptotic induction is often accompanied by changes in the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, with this compound increasing the Bax/Bcl-2 ratio spandidos-publications.comsci-hub.se.
Table 3: Apoptosis Induction and Cell Cycle Effects in Tumor Cell Lines
| Tumor Cell Line | Apoptosis Induction | Cell Cycle Arrest | Source |
| Breast Cancer (MDA-MB-231) | Yes | G0/G1 Phase | nih.govsci-hub.se |
| Hepatocellular Carcinoma (HCC) | Yes | G2/M Phase | nih.gov |
| Lung Cancer (H1975, H446) | Yes | Yes (general inhibition) | e-century.us |
| Neuroblastoma (BE(2)-M17, SH-SY5Y) | Yes | G0/G1 Phase | spandidos-publications.com |
| Osteosarcoma | Yes | Yes | oncotarget.comresearchgate.net |
| Cervical Cancer (SiHa, Hcc94) | Yes | G1 Phase | nih.gov |
| Pancreatic Cancer (ASPC-1, PANC-1) | Yes | Not explicitly specified, but proliferation inhibition amegroups.org | amegroups.org |
| Papillary Thyroid Carcinoma (K-1, KTC-1) | Yes | G0/G1 Phase | frontiersin.org |
| Acute Lymphoblastic Leukemia (ALL) | Yes | Not explicitly specified, but growth inhibition nih.govnih.gov | nih.govnih.gov |
In vivo Studies and Animal Models
Preclinical in vivo studies utilizing various animal models, primarily mouse xenograft models, have consistently demonstrated this compound's potent anti-tumor and anti-angiogenic efficacy. This compound has shown significant anti-tumor effects when administered alone or in combination with chemotherapy against a diverse range of established tumor xenografts dovepress.com.
In these models, this compound effectively inhibits tumor growth, often leading to a substantial decrease in tumor volume and weight nih.govamegroups.orge-century.usnih.govnih.govresearchgate.netdovepress.com. A key mechanism contributing to this anti-tumor effect is the reduction of angiogenesis within the tumors, evidenced by decreased microvessel density (MVD) (e.g., via CD31 staining) nih.govarvojournals.orgamegroups.orge-century.us. This compound also promotes apoptosis within the tumor cells in vivo, consistent with in vitro findings nih.govnih.gov.
Table 4: Summary of In Vivo Efficacy of this compound in Tumor Models
| Cancer Type (Model) | Key Findings | Source |
| Hepatocellular Carcinoma (Mouse xenograft) | Effectively inhibits tumor growth, decreases angiogenesis, and promotes apoptosis. Its inhibitory effect correlates with VEGFR-2 expression levels. Also studied in zebrafish models nih.govspandidos-publications.com. | nih.govspandidos-publications.comwjgnet.comnih.gov |
| Nasopharyngeal Carcinoma (Mouse xenograft) | Inhibits tumor growth, reduces VEGFR-2 expression, decreases microvascular density, and increases apoptotic cells nih.gov. | nih.gov |
| Pancreatic Cancer (Mouse xenograft) | Suppresses proliferation, migration, invasion, xenograft growth, and lowers microvessel density and Ki-67 expression. Affects PI3K/AKT and ERK1/2/MAPK pathways amegroups.org. | amegroups.org |
| Breast Cancer (Mouse xenograft) | Reduces vascular structures and inhibits tumor growth amegroups.org. | amegroups.org |
| Non-Small Cell Lung Cancer (NSCLC) (Mouse xenograft) | Significant anti-tumor effects in H1975 and H446 xenografts (high VEGFR-2 expression), less effective in A549 (low VEGFR-2 expression), showing correlation with VEGFR-2 levels. Inhibits tumor growth, decreases p-AKT, p-Erk, p-elF4E1, HIF-1α, and VEGF e-century.us. Synergistic effects with osimertinib (B560133) in T790M-positive models nih.gov. | amegroups.orgnih.gove-century.us |
| Colorectal Cancer (Human colon tumor xenograft) | Significantly inhibits tumor growth (40%–81.2% inhibitory rate) and reduces proliferation, migration, and invasion of colon cancer cells dovepress.com. | dovepress.com |
| Gastric Cancer (Mouse xenograft) | Delays tumor growth, decreases tumor volume and weight, and reduces Ki-67 positive cells, particularly in models with higher activated VEGFR-2 expression. Also studied in zebrafish xenograft models nih.govresearchgate.net. | nih.govresearchgate.net |
| Acute Lymphoblastic Leukemia (ALL) (Mouse xenograft) | Suppresses ALL growth and progression nih.govnih.gov. | nih.govnih.gov |
| Ocular Neovascularization (Mouse models of OIR and CNV) | Significantly suppresses retinal or choroidal neovascularization, inhibits VEGF-induced phosphorylation of VEGFR2 and ERK arvojournals.orgdovepress.com. | arvojournals.orgdovepress.com |
In addition to cancer models, this compound has also been evaluated for its anti-angiogenic properties in non-cancerous conditions, such as experimental corneal neovascularization models in rats, where it potently inhibited VEGF-mediated angiogenesis dovepress.com. The use of zebrafish xenograft models has also provided valuable insights into this compound's effects on angiogenesis and tumor progression in vivo nih.gov.
Evaluation of Anti-tumor Activity in Xenograft Models
Preclinical studies have consistently shown this compound's significant anti-tumor activity in diverse xenograft models, both as a monotherapy and in combination with conventional chemotherapy agents. In human colon tumor xenografts, this compound notably inhibited tumor growth, with reported inhibitory rates ranging from 40% to 81.2% and good tolerance wikipedia.org. Similarly, in murine retroperitoneal liposarcoma patient-derived tumor xenograft (PDX) models, this compound, either alone or in combination with Epirubicin, effectively inhibited tumor growth fishersci.ca.
This compound has also exhibited anti-tumor efficacy in established tumor xenografts from various cancer types, including stomach cancer, melanoma, and acute lymphoblastic leukemia (ALL) fishersci.sewikipedia.orgwikipedia.orgfishersci.ca. In a syngeneic murine lung carcinoma model (LL/2), this compound as a single agent demonstrated tumor growth inhibition. Furthermore, in pancreatic neuroendocrine tumor (PNET) xenograft models (INR1G9 and INS-1), high doses of this compound significantly inhibited tumor growth, achieving an inhibitory effect comparable to that of sunitinib. In lung adenocarcinoma xenograft models, specifically H1975 cells, the combination of this compound with osimertinib led to a marked reduction in tumor volume.
Table 1: Preclinical Anti-tumor Activity of this compound in Various Xenograft Models
| Tumor Type / Model | Observed Effect | Citation |
| Human Colon Tumor Xenografts | Tumor growth inhibition rates: 40%–81.2% | wikipedia.org |
| Murine Retroperitoneal Liposarcoma PDX | Significant tumor growth inhibition | fishersci.ca |
| Stomach Cancer Xenograft Models | Demonstrated anti-tumor activity | wikipedia.org |
| Melanoma Xenograft Models | Inhibits tumor growth and vasculogenic mimicry | wikipedia.orgfishersci.ca |
| Acute Lymphoblastic Leukemia Xenografts | Suppressed ALL growth and progression | |
| Pancreatic Neuroendocrine Tumor Xenografts (INR1G9, INS-1) | High-dose this compound significantly inhibited tumor growth, comparable to sunitinib | |
| H1975 Lung Adenocarcinoma Xenografts | Reduced tumor volume in combination with osimertinib |
Assessment of Tumor Growth Inhibition
This compound's direct impact on tumor growth involves the inhibition of cancer cell proliferation and the induction of apoptosis. It has been shown to inhibit the proliferation of various tumor cells, including cholangiocarcinoma cells, gastric cancer cells, liver cancer cells, and non-small cell lung cancer (NSCLC) cells.
In hepatocellular carcinoma (HCC) cells, this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis in vitro. Similar pro-apoptotic effects were observed in SMMC-7721 cells, where this compound promoted apoptosis by inhibiting PI3K/AKT phosphorylation. For liposarcoma cells, this compound not only inhibited proliferation, invasion, and migration but also increased apoptosis and induced G1 phase arrest fishersci.ca. Studies on acute lymphoblastic leukemia (ALL) cell lines further confirmed that this compound significantly inhibited cell growth and promoted apoptosis in a dose- and time-dependent manner. The inhibitory effects of this compound on NSCLC cell lines were observed to increase with escalating drug concentrations. Mechanistically, this compound inhibits glycolysis in ovarian cancer cells through the VEGFR2/AKT1 pathway wikipedia.orgfishersci.ca and can inhibit tumor growth via the RRM2/PI3K/AKT/mTOR signaling pathway in liposarcoma fishersci.ca.
Analysis of Tumor Angiogenesis Inhibition
A primary mechanism by which this compound exerts its anti-tumor effects is through the inhibition of tumor angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis fishersci.se. This compound is a small-molecule antiangiogenic agent that selectively inhibits VEGFR-2 fishersci.sewikipedia.orgfishersci.ca. It also exhibits mild inhibitory activity against c-Kit and c-Src tyrosine kinases fishersci.cafishersci.sewikipedia.org.
The core of its anti-angiogenic action lies in its ability to bind to the intracellular ATP-binding site of VEGFR-2, thereby blocking its phosphorylation and subsequently disrupting pro-angiogenic signaling pathways downstream wikipedia.orgwikipedia.org. This targeted inhibition prevents VEGF-stimulated endothelial cell migration and proliferation, leading to a decrease in tumor microvascular density fishersci.se. Preclinical data show that this compound inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVEC) and impedes the budding of microvessels from rat aortic rings. In tumor microenvironments characterized by VEGFA overexpression, this compound attenuates excessive angiogenesis and hypoxia, consequently transforming these immunosuppressive environments into immunostimulatory ones. In liposarcoma PDX models, this compound significantly inhibited microvessel formation fishersci.ca. The activation of VEGFR2 stimulates several downstream signaling pathways, including Raf/MEK/ERK1/2, p38-MAPK, and PI3K/AKT/mTOR, all of which are targets for this compound's inhibitory action wikipedia.org.
Mechanisms of Multidrug Resistance (MDR) Reversal
Multidrug resistance (MDR) poses a significant challenge in cancer chemotherapy. This compound has demonstrated a crucial role in overcoming this resistance through its interaction with key efflux transporters and its synergistic effects with conventional cytotoxic agents.
Inhibition of ATP-Binding Cassette (ABC) Transporters (ABCB1, ABCG2)
A significant mechanism through which this compound reverses MDR is by inhibiting the efflux function of ATP-Binding Cassette (ABC) transporters, specifically MDR protein 1 (ABCB1, also known as P-glycoprotein or P-gp) and breast cancer resistance protein (BCRP, ABCG2) fishersci.se. This compound reverses MDR mediated by these transporters by directly impeding their transport function, rather than by blocking AKT or ERK1/2 pathways or downregulating the expression of ABCB1 or ABCG2. This inhibition of ABC transporters is a key aspect of this compound's ability to combat drug resistance.
Enhancement of Chemotherapeutic Drug Intracellular Concentrations
By inhibiting the efflux activity of ABC transporters, this compound leads to an increased intracellular accumulation of various chemotherapeutic drugs. This enhancement of intracellular drug concentrations is crucial for restoring the sensitivity of resistant cancer cells to conventional cytotoxic agents. For instance, this compound has been shown to increase the uptake of docetaxel (B913) into NSCLC cells, including drug-resistant variants. Similarly, this compound treatment led to an increase in the intracellular concentration of paclitaxel (B517696) in paclitaxel-resistant A549 lung cancer cells (A549/PTX cells).
Synergistic Effects with Conventional Cytotoxic Agents in Preclinical Models
This compound exhibits synergistic effects when combined with various conventional cytotoxic agents in preclinical models, suggesting its utility in overcoming MDR fishersci.se. In nude mice xenografts, this compound significantly enhanced the anti-tumor effect of paclitaxel against ABCB1-resistant KBv200 cancer cells. The combination of this compound and paclitaxel demonstrated a significantly greater inhibitory effect on tumor growth compared to either agent alone.
Beyond paclitaxel, this compound has shown synergistic anti-tumor activity with other chemotherapeutic drugs. For example, in melanoma cells (A375 and SK-MEL-28), this compound combined with WZB117 resulted in synergistic cell growth inhibition wikipedia.org. In a liposarcoma PDX model, the combination of this compound and Epirubicin significantly inhibited tumor growth fishersci.ca. In colon tumor xenografts, combination treatment with this compound plus oxaliplatin (B1677828) or 5-Fluorouracil (B62378) (5-FU) demonstrated successful anti-tumor efficacy, with tumor inhibition rates of 60.1% and 58.6% respectively wikipedia.org. Furthermore, preclinical studies using patient-derived xenograft (PDX) models of KRAS-mutant colorectal cancer indicated that this compound combined with irinotecan (B1672180) (CPT-11) significantly inhibited tumor growth wikipedia.org. This compound's synergistic effects with paclitaxel in A549/PTX cells included promoting apoptosis, inducing G2/M phase arrest, and increasing intracellular reactive oxygen species (ROS) levels. Moreover, this compound combined with EGFR tyrosine kinase inhibitors like gefitinib (B1684475) or osimertinib demonstrated strengthened anti-tumor effects in NSCLC models.
Table 2: Synergistic Effects of this compound with Conventional Cytotoxic Agents in Preclinical Models
| Combined Agents | Cancer Type/Model | Observed Synergistic Effect | Citation |
| This compound + Paclitaxel | ABCB1-resistant KBv200 cancer cell xenografts | Significantly enhanced anti-tumor effect | |
| This compound + Paclitaxel | Various tumor models (general) | Significant inhibitory effect on tumor growth | |
| This compound + WZB117 | Melanoma cells (A375, SK-MEL-28) | Synergistic cell growth inhibitory effects | wikipedia.org |
| This compound + Epirubicin | Murine Retroperitoneal Liposarcoma PDX | Significant tumor growth inhibition | fishersci.ca |
| This compound + Oxaliplatin | Human Colon Tumor Xenografts | Successful anti-tumor efficacy (60.1% inhibition rate) | wikipedia.org |
| This compound + 5-Fluorouracil | Human Colon Tumor Xenografts | Successful anti-tumor efficacy (58.6% inhibition rate) | wikipedia.org |
| This compound + Irinotecan (CPT-11) | KRAS-mutant Colorectal Cancer PDX models | Significant tumor growth inhibition | wikipedia.org |
| This compound + Docetaxel | NSCLC cells, A549 nude mice | Enhanced anti-tumor effect | |
| This compound + Paclitaxel | A549/PTX cells | Promoted apoptosis, G2/M phase arrest, increased intracellular ROS | |
| This compound + Gefitinib or Osimertinib | NSCLC models (e.g., H1975 cells) | Strengthened anti-tumor effects |
Pharmacokinetic and Pharmacodynamic Research Methodologies in Preclinical Settings
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) research methodologies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, as well as its interaction with biological targets and subsequent physiological responses. These studies are vital for predicting in vivo behavior and informing drug development.
Absorption and Disposition Profiling
Preclinical absorption and disposition profiling of this compound involves investigating how the compound is absorbed into the systemic circulation and subsequently distributed throughout the body. This compound is an oral drug, and its exposure has been observed to increase with higher oral dosages, albeit in a disproportionate manner nih.govresearchgate.net.
Methodologies employed in preclinical settings often include the development of Physiologically Based Pharmacokinetic (PBPK) models. These models, for this compound, have been developed using both in vitro and in vivo data to assess pharmacokinetics following single-dose administration nih.gov. The absorption process is often characterized using Advanced Dissolution Absorption and Transit (ADAM) models, which conceptually divide the gastrointestinal tract into nine successive compartments to simulate drug movement and absorption. Key parameters like permeability and dissolution data, including Caco-2 cell permeability data, are utilized to calculate the effective human permeability (Peff) of this compound nih.gov.
Disposition profiling involves estimating parameters such as the volume of distribution at steady state (Vss). For this compound, Vss can be predicted using its physicochemical properties and tissue-to-plasma partition coefficients (Kp) nih.gov. Furthermore, preclinical biodistribution studies can utilize non-invasive in vivo fluorescence imaging to track the distribution and retention of this compound or labeled compounds in living animals over time. This offers real-time insights into how the drug behaves within the body, providing more detailed information compared to traditional PK studies that typically offer endpoint measurements erbc-group.com. In rats, following oral administration, this compound has a mean plasma concentration peak time (Tmax) of 1.7–2.3 hours and a mean elimination half-life of 7.9–9.4 hours frontiersin.org.
Biotransformation Pathways and Metabolite Identification
This compound undergoes extensive metabolism within the biological system, a critical aspect explored in preclinical biotransformation studies researchgate.netnih.gov. The primary routes identified for this compound biotransformation include cis- and trans-cyclopentyl-3-hydroxylation, N-dealkylation, pyridyl-25-N-oxidation, 16-hydroxylation, dioxygenation, and O-glucuronidation after 3-hydroxylation researchgate.netnih.govresearchgate.net. Through comprehensive analysis, nine major metabolites have been confirmed by comparison with reference standards nih.gov.
The formation of oxidative metabolites of this compound predominantly occurs in the liver in a NADPH-dependent manner nih.govwjgnet.com. This compound is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A4/5, and to a lesser extent by CYP2D6, CYP2C9, and CYP2E1 nih.govresearchgate.netnih.govnih.govwjgnet.compeerj.com. For glucuronidation pathways, UGT2B7 is the main enzyme responsible for the formation of cis-3-hydroxy-apatinib-O-glucuronide (M9-2), while both UGT1A4 and UGT2B7 contribute to the formation of trans-3-hydroxy-apatinib-O-glucuronide (M9-1) researchgate.net.
Preclinical methodologies for biotransformation typically involve in vitro incubations using various biological matrices such as liver microsomes, cytosol, S9 fractions, and hepatocytes derived from multiple species. Metabolite profiling is commonly performed using techniques like liquid chromatography-mass spectrometry (LC-MS), ultraviolet (UV) detection, and radiochemical detection. For precise metabolite identification, high-resolution mass spectrometry (LC-HRMS) is employed. These methods allow for the comprehensive analysis of drug and metabolite concentrations in various in vitro and in vivo samples including plasma, urine, feces, bile, and tissue servingpharma.com.
Table 1: this compound Major Metabolites and Their Preclinical Properties
| Metabolite Name | Pharmacological Activity | Steady-State Exposure (vs. This compound, human data for context) | Main Formation Enzymes |
| This compound (Parent Drug) | Major contributor to overall pharmacological activity researchgate.net | 100% | |
| cis-3-hydroxy-apatinib (M1-1) | Strongest inhibitory effect on VEGFR-2 nih.govwjgnet.com | 56% researchgate.net | CYP3A4/5 researchgate.netnih.govwjgnet.com |
| trans-3-hydroxy-apatinib (M1-2) | Contributes <1% to pharmacology researchgate.net | 22% researchgate.net | CYP3A4/5 researchgate.netnih.govwjgnet.com |
| This compound-25-N-oxide (M1-6) | Contributes <1% to pharmacology researchgate.net | 32% researchgate.net | CYP3A4/5 researchgate.netnih.govwjgnet.com |
| cis-3-hydroxy-apatinib-O-glucuronide (M9-2) | Pharmacologically inactive researchgate.netresearchgate.net | 125% researchgate.netresearchgate.net | UGT2B7 researchgate.net |
| trans-3-hydroxy-apatinib-O-glucuronide (M9-1) | Not explicitly specified researchgate.net | Not explicitly specified researchgate.net | UGT1A4, UGT2B7 researchgate.net |
Elimination and Excretion Mechanisms
Preclinical studies on this compound's elimination and excretion mechanisms demonstrate that within 96 hours following oral administration, the total recovery of the administered dose is approximately 76.8% researchgate.netresearchgate.netnih.govwjgnet.com. The primary route of excretion for this compound is via feces, accounting for 69.8% of the administered dose researchgate.netnih.govresearchgate.netnih.govwjgnet.com. A smaller proportion, around 7.0% to 7.02% of the dose, is eliminated through urine researchgate.netnih.govresearchgate.netnih.govwjgnet.com.
Notably, about 59.0% of the orally administered dose is excreted unchanged in the feces, while negligible quantities of unchanged this compound are detected in urine. This indicates that systemically available this compound undergoes extensive metabolism before elimination researchgate.netnih.govresearchgate.net. Studies in rats have also shown that external factors, such as abdominal X-ray radiation, can significantly impact this compound's excretion profiles, leading to reduced cumulative excretion in both feces (by 11.24%) and urine (by 86.17%) frontiersin.org.
Population Pharmacokinetic Model Development
Population pharmacokinetic (PopPK) model development in preclinical settings aims to describe and predict the pharmacokinetic behavior of this compound within a defined population, taking into account inter-individual variability. For this compound, PopPK models have been developed using data that can include both healthy volunteers and patients with malignant solid tumors, leveraging methodologies like nonlinear mixed-effects modeling procedures (e.g., NONMEM) nih.govnih.govscience.govresearchgate.net.
These models typically characterize this compound's pharmacokinetics using a two-compartment model with a mixed first- and zero-order absorption process and first-order elimination nih.govnih.govscience.gov. Estimated population parameters include apparent clearance (CL/F) and apparent volume at steady-state (Vss), with values such as 57.8 L/h and 112.5 L, respectively, reported nih.govnih.gov. The non-linear dose proportionality observed in this compound's relative bioavailability has been characterized using a sigmoidal maximum effect (Emax) equation nih.gov.
Covariate analysis is an integral part of PopPK modeling, used to investigate how demographic, patient-specific, and laboratory characteristics influence this compound's pharmacokinetic parameters nih.govscience.govresearchgate.net. Significant covariates identified in this compound PopPK models include the CYP3A5 genotype and the type of cancer (e.g., digestive versus non-digestive system cancers) nih.gov. Patients who express CYP3A5*1 alleles have been observed to exhibit lower apparent clearance and apparent volume of distribution of this compound nih.gov. Additionally, aspartate aminotransferase (AST) levels and the type of co-administered drug have emerged as key covariates affecting this compound's clearance researchgate.net. Model validation is performed using methods such as bootstrap and normalized prediction distribution error (NPDE) to ensure reliability and stability researchgate.netresearchgate.net.
Investigation of Drug-Drug Interactions (e.g., CYP450 Inhibition)
Preclinical investigation of drug-drug interactions (DDIs) for this compound primarily focuses on its potential to inhibit or induce cytochrome P450 (CYP450) enzymes, which are major drug-metabolizing enzymes wuxiapptec.comcriver.com. This compound itself is extensively metabolized by CYP3A4/5, and to a lesser extent by CYP2D6, CYP2C9, and CYP2E1 nih.govresearchgate.netnih.govnih.govwjgnet.compeerj.com.
In vitro studies using human and rat liver microsomes have shown that this compound inhibits several CYP450 isozymes, including CYP2B6, CYP2C9, CYP2D6, and CYP3A4/5 nih.govnih.gov. This compound acts as a weak inhibitor of human CYP2E1. Specifically, it exhibits competitive inhibition against CYP2B6/2B1 and CYP2D6/2D1, and mixed inhibition against CYP3A4/3A2 and rat CYP2E1. Noncompetitive inhibition was observed for CYP2C9 nih.gov. Studies on the IC50 and IC50-shift suggest that this compound is not a time-dependent inhibitor nih.gov.
Furthermore, some of this compound's main metabolites, particularly M1-1 and M1-2, have also demonstrated inhibitory effects on various CYP450 isozymes, including CYP2B6, CYP2C9, CYP2D6, and CYP3A4/5, highlighting a potential for metabolite-mediated DDIs nih.gov. Conversely, M1-6 (this compound-25-N-oxide) has been shown to increase the activity of CYP2B6, 2C9, 2E1, and 3A4/5, while reducing CYP2D6 activity nih.gov.
PBPK modeling and simulations have been used to predict DDI risks, indicating that moderate CYP3A4 inhibitors and inducers could result in 2-4-fold changes in this compound exposure. Strong CYP2D6 inhibitors are predicted to lead to a moderate increase (1.25-2-fold) in this compound exposure nih.gov. Preclinical studies have confirmed that this compound can inhibit the CYP450-mediated metabolism of co-administered drugs like buspirone (B1668070) and tramadol, leading to increased exposure of these drugs researchgate.netpeerj.com.
Table 2: Preclinical Inhibition Effects of this compound and its Metabolites on CYP450 Isozymes
| Isozyme | This compound Inhibition Type | This compound Ki (μM) (Human) | M1-1 Inhibition Effect | M1-2 Inhibition Effect | M1-6 Effect on Activity |
| CYP2B6 | Competitive nih.gov | 3.84 nih.gov | Inhibition nih.gov | Not specified nih.gov | Increased (193.92%) nih.gov |
| CYP2C9 | Noncompetitive nih.gov | 0.71 nih.gov | Inhibition nih.gov | Inhibition nih.gov | Increased (210.82%) nih.gov |
| CYP2D6 | Competitive nih.gov | 5.41 nih.gov | Inhibition nih.gov | Inhibition nih.gov | Reduced (92.61%) nih.gov |
| CYP2E1 | Weak inhibition nih.gov | >10 nih.gov | Not specified nih.gov | Not specified nih.gov | Increased (235.67%) nih.gov |
| CYP3A4/5 | Mixed nih.gov | 11.50 nih.gov | Inhibition nih.gov | Inhibition nih.gov | Increased (380.12%) nih.gov |
Pharmacodynamic Assessment of Target Engagement and Biological Response
Pharmacodynamic (PD) assessment in preclinical research is critical for confirming that a drug engages its intended molecular target and elicits a desired biological response researchgate.netnih.gov. This compound's primary mechanism of action involves selectively targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) researchgate.netnih.govnih.govwjgnet.comnih.gov.
In vitro studies have shown this compound's efficacy in inhibiting VEGFR-2 kinase activity by competitively binding to the ATP binding site within the cell, thereby blocking downstream signaling pathways nih.govwjgnet.comnih.gov. This interaction prevents receptor phosphorylation nih.gov. This compound demonstrates a strong affinity for VEGFR-2, with an IC50 of 2 nM, which is significantly higher than other anti-angiogenic drugs like sorafenib (B1663141) (IC50 = 90 nM) nih.gov. Preclinical evidence of its anti-angiogenic properties includes the inhibition of budding rat aortic rings, and the suppression of proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVEC) induced by VEGF nih.gov. At the cellular level, this compound also suppressed the phosphorylation of VEGFR-2/KDR and ERK1/2, a pathway downstream of VEGF signaling, in a concentration-dependent manner nih.gov.
In vivo preclinical studies have further substantiated this compound's biological efficacy, demonstrating dose-dependent inhibition of tumor growth following once-daily oral administration in established human tumor xenograft models, such as NCI-H460 lung tumors, HCT-116 human colon tumors, and SGC-7901 human gastric tumors nih.gov.
Methodologies for assessing target engagement and biological response in preclinical settings often involve the use of biomarkers. These biomarkers are essential for confirming that the drug interacts with its target and induces the desired pharmacodynamic changes pelagobio.com. The first action of a drug on the biological system, known as the primary (1°) PD effect, serves as evidence of target engagement by demonstrating that the drug is interacting with and affecting the function of its target nih.gov. Subsequent biochemical consequences are termed secondary (2°) PD effects (e.g., pathway modulation), while cellular or physiological responses, such as alterations in cell cycle progression or apoptosis, are classified as tertiary (3°) PD effects nih.gov. Pre- and post-treatment tumor biopsies are considered a gold standard for evaluating mechanistic biomarkers to assess PD changes within the target malignant tissue researchgate.net. Moreover, advanced molecular imaging techniques like small animal Positron Emission Tomography (PET) can be utilized in preclinical development to assess target expression levels, the drug's ability to reach its targets, and its pharmacokinetics and target engagement in living subjects slideshare.net.
Compound Names and PubChem CIDs
Clinical Research of Apatinib
Clinical Trial Design and Evolution
The clinical evaluation of Apatinib has followed a conventional and rigorous pathway, beginning with initial safety assessments and evolving to large-scale comparative studies. This progression has been crucial in defining its therapeutic position.
Phase I Clinical Trials: Safety Profile and Initial Efficacy Signals
Phase I trials were designed primarily to determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound. In a dose-escalation study for patients with metastatic gastric carcinoma, the MTD was established at 850 mg once daily centerwatch.com. Another Phase I dose-escalation trial, which evaluated this compound in combination with the chemotherapy agent Irinotecan (B1672180) for esophageal squamous cell carcinoma, identified an MTD of 500 mg daily for the combination therapy nih.govnih.gov.
These early-phase studies utilized a standard 3+3 design, where cohorts of patients receive escalating doses of the drug to identify dose-limiting toxicities (DLTs) nih.govnih.gov. A Phase Ia study provided initial safety data, noting that at a 500 mg dose, some patients experienced grade 3 immune-related pneumonitis, while at 250 mg, a grade 3 event of elevated lipase (B570770) was observed frontiersin.org. Beyond safety, these trials provided preliminary evidence of anti-tumor activity. For instance, in the study combining this compound with Irinotecan, the disease control rate (DCR) among evaluable patients was 66.7% nih.gov. Similarly, a Phase I trial in patients with advanced gastric or esophagogastric junction cancer showed a DCR of 78.3% and an objective response rate (ORR) of 17.4% frontiersin.org.
Phase II Clinical Trials: Efficacy and Tolerability in Specific Malignancies
Following the establishment of a manageable safety profile, Phase II trials were initiated to explore the efficacy and tolerability of this compound in targeted patient populations. These studies have demonstrated promising clinical activity across a variety of solid tumors nih.gov.
In a multicenter, randomized, placebo-controlled Phase II trial (NCT01270386) involving patients with advanced non-squamous non-small-cell lung cancer (NSCLC) who had failed two previous lines of treatment, this compound showed a significant improvement in progression-free survival (PFS) compared to placebo (4.7 months vs. 1.9 months) dovepress.com. The ORR and DCR were also notably better in the this compound arm dovepress.com.
Phase III Clinical Trials: Comparative Efficacy and Safety Assessments
The efficacy observed in Phase II studies led to the initiation of large-scale, randomized Phase III trials to provide definitive evidence of this compound's clinical benefit. A pivotal randomized, double-blind, placebo-controlled Phase III trial (NCT01512745) evaluated single-agent this compound in patients with advanced gastric cancer who had previously failed at least two lines of chemotherapy nih.govdovepress.com.
The results of this trial were significant, demonstrating that patients treated with this compound had a significantly longer median OS (6.5 months) compared to those receiving a placebo (4.7 months) nih.gov. Similarly, the median PFS was markedly improved in the this compound group (2.6 months) versus the placebo group (1.8 months) nih.gov. The ORR for the this compound group was 2.84%, while it was 0% for the placebo group dovepress.com. These robust findings led to the approval of this compound in China for the treatment of advanced gastric cancer dovepress.com.
Ongoing and Planned Clinical Investigations
The clinical development of this compound continues, with numerous ongoing and planned trials exploring its efficacy in other malignancies and in combination with other therapeutic agents dovepress.com. A global Phase 3 clinical trial is investigating this compound in third-line gastric cancer patients elevartx.com.
Active recruitment is underway for Phase II and III trials for hepatocellular carcinoma (NCT02329860) and a Phase III study for patients with EGFR wild-type non-squamous NSCLC (NCT02332512) nih.govdovepress.com. Furthermore, a Phase Ib dose-escalation and extension clinical trial (ChiCTR2000034109) is assessing low-dose this compound combined with Camrelizumab and the SOX chemotherapy regimen as a first-line treatment for locally advanced and unresectable gastric or gastroesophageal junction cancer, with the study planned to conclude in late 2023 nih.govtandfonline.com. The ACHIEVE trial (ChiCTR2100048288), a multicenter, dose-escalation, and dose-expansion study, is evaluating this compound plus chemotherapy as a second-line therapy for patients with postoperative gastric cancer asco.org. These investigations aim to broaden the therapeutic applications of this compound and optimize its use in clinical practice.
Clinical Efficacy in Specific Malignancies
Advanced Gastric Cancer and Gastroesophageal Junction Adenocarcinoma
This compound has demonstrated significant clinical efficacy in the treatment of patients with advanced or metastatic gastric cancer and gastroesophageal junction (GEJ) adenocarcinoma, particularly in those who have been heavily pretreated.
| Endpoint | This compound | Placebo | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Median Overall Survival (OS) | 6.5 months | 4.7 months | 0.71 (0.54–0.94) | <0.016 |
| Median Progression-Free Survival (PFS) | 2.6 months | 1.8 months | 0.44 (0.33–0.61) | <0.0001 |
| Objective Response Rate (ORR) | 2.84% | 0.00% | - | - |
A prior Phase II trial also supported these findings, comparing two different dosing regimens of this compound against a placebo. Both this compound arms showed superior median PFS compared to the placebo group.
| Treatment Group | Median Progression-Free Survival (PFS) |
|---|---|
| This compound 850 mg once daily | 3.67 months |
| This compound 425 mg twice daily | 3.20 months |
| Placebo | 1.40 months |
Subsequent real-world and Phase IV studies have further confirmed the clinical benefit of this compound in this patient population. A prospective, multicenter observational study reported a median PFS of 4.0 months and a median OS of 8.2 months, with an ORR of 10.60% and a DCR of 61.92%. These studies collectively establish this compound as a valuable therapeutic option for patients with refractory advanced gastric and GEJ adenocarcinoma.
Hepatocellular Carcinoma
The combination of this compound with other therapies has also been investigated. A retrospective study of transarterial chemoembolization (TACE) combined with this compound for unresectable HCC showed improved survival benefits compared to TACE alone. tandfonline.com In a real-world study comparing TACE plus this compound and camrelizumab (TACE+AC) to this compound and camrelizumab (AC) alone in unresectable HCC, the TACE+AC group had a significantly longer median OS (24.8 vs. 13.1 months), a higher ORR (42.9% vs. 17.3%), and a higher DCR (85.7% vs. 57.7%). nih.gov Furthermore, a phase III trial demonstrated that TACE combined with this compound significantly improved PFS and OS compared to TACE alone in patients with unresectable HCC. researchgate.net The median PFS was 9.0 months in the TACE-apatinib group versus 3.6 months in the TACE-alone group, with a median OS of 24.0 months versus 20.1 months, respectively. researchgate.net
Clinical Trial Results of this compound in Hepatocellular Carcinoma
| Treatment | Trial Phase | Metric | Result | Reference |
|---|---|---|---|---|
| This compound (First-line) | II | ORR | 30.4% | amegroups.org |
| This compound (First-line) | II | DCR | 65.2% | amegroups.org |
| This compound (First-line) | II | Median OS | 13.8 months | amegroups.org |
| This compound (First-line) | II | Median PFS | 8.7 months | amegroups.org |
| This compound + Camrelizumab + TACE | Retrospective | Median OS | 24.8 months | nih.gov |
| This compound + Camrelizumab | Retrospective | Median OS | 13.1 months | nih.gov |
| This compound + Camrelizumab + TACE | Retrospective | ORR | 42.9% | nih.gov |
| This compound + Camrelizumab | Retrospective | ORR | 17.3% | nih.gov |
| This compound + TACE | III | Median PFS | 9.0 months | researchgate.net |
| TACE alone | III | Median PFS | 3.6 months | researchgate.net |
Non-Small Cell Lung Cancer
In the realm of non-small cell lung cancer (NSCLC), particularly in patients with activating epidermal growth factor receptor (EGFR) mutations, the combination of this compound with an EGFR tyrosine kinase inhibitor (TKI) has been shown to be effective. The phase III ACTIVE (CTONG1706) study evaluated this compound plus gefitinib (B1684475) as a first-line treatment for advanced EGFR-mutant NSCLC. nih.govmims.com The study demonstrated a significant improvement in progression-free survival (PFS) for the combination therapy compared to placebo plus gefitinib. nih.govmims.com The median PFS as assessed by an independent radiology review committee was 13.7 months for the this compound plus gefitinib group, versus 10.2 months for the placebo plus gefitinib group. mims.com The objective response rates (ORRs) were 77.1% in the combination arm and 73.7% in the placebo arm. mims.com
ACTIVE Study: this compound plus Gefitinib in EGFR-Mutant NSCLC
| Treatment Arm | Metric | Result | Reference |
|---|---|---|---|
| This compound + Gefitinib | Median PFS | 13.7 months | mims.com |
| Placebo + Gefitinib | Median PFS | 10.2 months | mims.com |
| This compound + Gefitinib | ORR | 77.1% | mims.com |
| Placebo + Gefitinib | ORR | 73.7% | mims.com |
Breast Cancer (Metastatic, Triple-Negative, HER2-Negative Subtypes)
Clinical research has explored the use of this compound in heavily pretreated patients with HER2-negative metastatic breast cancer. A retrospective study of low-dose this compound combined with chemotherapy in 128 patients reported a median PFS of 4.7 months and a median OS of 15.3 months. nih.gov The ORR and DCR were 22.7% and 80.5%, respectively. nih.gov
Clinical Trial Results of this compound in HER2-Negative Metastatic Breast Cancer
| Treatment | Patient Subgroup | Metric | Result | Reference |
|---|---|---|---|---|
| Low-dose this compound + Chemotherapy | HER2-Negative | Median PFS | 4.7 months | nih.gov |
| Low-dose this compound + Chemotherapy | HER2-Negative | Median OS | 15.3 months | nih.gov |
| Low-dose this compound + Chemotherapy | HER2-Negative | ORR | 22.7% | nih.gov |
| Low-dose this compound + Oral Vinorelbine | HER2-Negative (including TNBC) | Median PFS | 6.0 months | nih.gov |
| Low-dose this compound + Oral Vinorelbine | HER2-Negative (including TNBC) | Median OS | 23.0 months | nih.gov |
| This compound | HER2-Negative with Chest Wall Metastasis | ORR | 57.9% | aacrjournals.org |
| This compound | HER2-Negative with Chest Wall Metastasis | Median PFS | 8.6 months | aacrjournals.org |
Sarcoma (Soft Tissue Sarcomas, Osteosarcoma)
This compound has shown promising antitumor activity in patients with advanced soft tissue sarcomas (STS) and osteosarcoma. A multicenter, single-arm, phase 2 trial of this compound in patients with untreated or chemotherapy-refractory STS reported an ORR of 18.0% and a DCR of 86.0% in 50 evaluable patients. amegroups.cn Another observational study in patients with metastatic or recurrent sarcoma found an objective response rate of 33.3% and a clinical benefit rate of 75.0% in 24 evaluable patients. nih.gov The median PFS in this study was 4.25 months, and the median OS was 9.43 months. nih.gov A meta-analysis of studies on this compound in advanced bone and soft tissue sarcomas further supports its clinical efficacy. frontiersin.org
Clinical Trial Results of this compound in Sarcoma
| Sarcoma Type | Trial Phase/Type | Metric | Result | Reference |
|---|---|---|---|---|
| Soft Tissue Sarcoma | II | ORR | 18.0% | amegroups.cn |
| Soft Tissue Sarcoma | II | DCR | 86.0% | amegroups.cn |
| Metastatic/Recurrent Sarcoma | Observational | ORR | 33.3% | nih.gov |
| Metastatic/Recurrent Sarcoma | Observational | Clinical Benefit Rate | 75.0% | nih.gov |
| Metastatic/Recurrent Sarcoma | Observational | Median PFS | 4.25 months | nih.gov |
| Metastatic/Recurrent Sarcoma | Observational | Median OS | 9.43 months | nih.gov |
Colorectal Cancer
For patients with chemotherapy-refractory metastatic colorectal cancer (mCRC), this compound monotherapy has been investigated. A multicenter, single-arm, prospective study enrolled 48 patients who had failed at least two lines of standard chemotherapy. ascopubs.org In this study, the ORR was 8.3%, and the DCR was 60.4%. ascopubs.org The median PFS and OS were 4.7 months and 9.7 months, respectively. ascopubs.org
The combination of this compound with chemotherapy has also been explored. A phase II, single-arm, prospective study evaluated this compound plus 5-fluorouracil (B62378) (5-FU) as a third- or subsequent-line treatment for mCRC. amegroups.org Among 16 enrolled patients, the ORR was 25.00%, and the DCR was 68.75%. amegroups.cn The combination of this compound with PD-1 blockades in treatment-refractory metastatic CRC has also been studied, showing a median OS of 10.3 months. nih.gov
Clinical Trial Results of this compound in Metastatic Colorectal Cancer
| Treatment | Trial Phase/Type | Metric | Result | Reference |
|---|---|---|---|---|
| This compound Monotherapy | Prospective | ORR | 8.3% | ascopubs.org |
| This compound Monotherapy | Prospective | DCR | 60.4% | ascopubs.org |
| This compound Monotherapy | Prospective | Median PFS | 4.7 months | ascopubs.org |
| This compound Monotherapy | Prospective | Median OS | 9.7 months | ascopubs.org |
| This compound + 5-FU | II | ORR | 25.00% | amegroups.cn |
| This compound + 5-FU | II | DCR | 68.75% | amegroups.cn |
| This compound + PD-1 Blockade | Retrospective | Median OS | 10.3 months | nih.gov |
Esophageal Squamous Cell Carcinoma
This compound has been evaluated in patients with chemotherapy-refractory metastatic esophageal squamous cell carcinoma (ESCC). In a study of 26 such patients, the clinical response rate was 12% and the disease control rate was 60%. researchopenworld.com The median PFS was 3.2 months, and the median OS was 5.3 months. researchopenworld.com Another phase II study (ESO-Shanghai 11) investigated this compound in a similar patient population. nih.gov When combined with irinotecan in a phase 1 dose-escalation trial for ESCC, the disease control rate was 66.7% in nine evaluable cases, with a median PFS of 3.6 months and a median OS of 6.6 months. nih.gov
Clinical Trial Results of this compound in Esophageal Squamous Cell Carcinoma
| Treatment | Patient Population | Metric | Result | Reference |
|---|---|---|---|---|
| This compound | Chemotherapy-Refractory Metastatic | ORR | 12% | researchopenworld.com |
| This compound | Chemotherapy-Refractory Metastatic | DCR | 60% | researchopenworld.com |
| This compound | Chemotherapy-Refractory Metastatic | Median PFS | 3.2 months | researchopenworld.com |
| This compound | Chemotherapy-Refractory Metastatic | Median OS | 5.3 months | researchopenworld.com |
| This compound + Irinotecan | ESCC | DCR | 66.7% | nih.gov |
| This compound + Irinotecan | ESCC | Median PFS | 3.6 months | nih.gov |
| This compound + Irinotecan | ESCC | Median OS | 6.6 months | nih.gov |
Ovarian Cancer
In the treatment of platinum-resistant ovarian cancer, this compound has shown efficacy both as a monotherapy and in combination with chemotherapy. A prospective, single-arm clinical trial of this compound in patients with advanced epithelial ovarian cancer who had failed second-line chemotherapy reported an ORR of 35.3% and a DCR of 47.1%. theoncologynurse.com The median PFS was 2.2 months, and the median OS was 6.3 months. theoncologynurse.com
A phase 2 study of this compound combined with oral etoposide (B1684455) in patients with platinum-resistant or platinum-refractory ovarian cancer showed an ORR of 54.3% and a DCR of 85.7%. ascopubs.org The median PFS in this study was 8.1 months. ascopubs.org The APPROVE trial, a phase 2 study, found that adding this compound to pegylated liposomal doxorubicin (B1662922) (PLD) resulted in a median PFS of 5.8 months, compared to 3.3 months for PLD alone, in patients with platinum-resistant ovarian cancer. hospitalhealthcare.comcancernetwork.com A retrospective study also showed that this compound significantly prolonged median PFS (6.0 vs. 3.3 months) and OS (15.8 vs. 9.2 months) compared to conventional chemotherapy in platinum-resistant relapsed epithelial ovarian cancer. ascopubs.org
Clinical Trial Results of this compound in Ovarian Cancer
| Treatment | Patient Population | Metric | Result | Reference |
|---|---|---|---|---|
| This compound Monotherapy | Advanced Epithelial, Post-Second-Line | ORR | 35.3% | theoncologynurse.com |
| This compound Monotherapy | Advanced Epithelial, Post-Second-Line | DCR | 47.1% | theoncologynurse.com |
| This compound + Oral Etoposide | Platinum-Resistant/Refractory | ORR | 54.3% | ascopubs.org |
| This compound + Oral Etoposide | Platinum-Resistant/Refractory | Median PFS | 8.1 months | ascopubs.org |
| This compound + PLD | Platinum-Resistant | Median PFS | 5.8 months | hospitalhealthcare.comcancernetwork.com |
| PLD Alone | Platinum-Resistant | Median PFS | 3.3 months | hospitalhealthcare.comcancernetwork.com |
| This compound | Platinum-Resistant Relapsed Epithelial | Median PFS | 6.0 months | ascopubs.org |
| Conventional Chemotherapy | Platinum-Resistant Relapsed Epithelial | Median PFS | 3.3 months | ascopubs.org |
Cervical Cancer
This compound, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, has demonstrated notable antitumor activity in the context of advanced, recurrent, or metastatic cervical cancer, particularly in patients who have undergone previous treatments. Clinical studies have consistently shown its potential as a therapeutic option.
One retrospective study involving 48 patients who received this compound monotherapy reported an ORR of 14.58% and a DCR of 66.67%. The median PFS in this cohort was 4.6 months, and the median OS was 13.9 months. Another retrospective study with 26 patients showed an ORR of 15.4% and a DCR of 57.7%, with a median PFS of 3.0 months and a median OS of 7.0 months.
A prospective study involving 42 patients with metastatic or recurrent cervical cancer who had failed radiotherapy and first-line chemotherapy found an ORR of 19.0% and a DCR of 76.2% with this compound treatment. In this study, the median PFS was 6.0 months, and the median OS was 12.0 months.
Preclinical data have suggested that this compound can induce apoptosis and suppress the growth of cervical cancer cells, providing a rationale for its clinical use. Clinical trials continue to explore the efficacy of this compound, both as a monotherapy and in combination with other agents, for this patient population.
Cholangiocarcinoma
This compound has been investigated as a potential therapeutic agent for advanced cholangiocarcinoma (CCA), particularly for patients who have not responded to standard gemcitabine-based chemotherapy. Clinical studies have shown that this compound monotherapy offers a promising treatment avenue for this patient population.
Another phase II trial evaluated this compound as a non-first-line treatment in 26 patients with advanced intrahepatic cholangiocarcinoma (ICC). This study reported an ORR of 11.5% and a DCR of 50.0%. The median PFS was 2.0 months, and the median OS was 9.0 months.
A smaller observational study with 10 patients with unresectable ICC found an ORR of 40% and a DCR of 80%. The median PFS in this cohort was 4.5 months, and the median OS was 6.5 months. In a separate study of 10 patients with advanced ICC, the ORR was 10%, and the DCR was 70%, with a median PFS of 3.0 months.
A retrospective analysis of 21 patients with various biliary tract cancers, including 12 with intrahepatic cholangiocarcinoma, showed a 14% partial response rate and a 57% stable disease rate, leading to a DCR of 71%. The median PFS was 2.8 months, and the median OS was 8.8 months.
These studies collectively suggest that this compound has antitumor activity in advanced cholangiocarcinoma, providing a potential treatment option for patients with limited therapeutic alternatives.
Diffuse Large B-cell Lymphoma
This compound has shown therapeutic potential in patients with relapsed or refractory diffuse large B-cell lymphoma (RR DLBCL), a condition with limited treatment options. Angiogenesis is recognized as a significant factor in the progression of lymphomas, and this compound's mechanism of targeting VEGFR-2 to inhibit this process provides a strong rationale for its use.
A phase II, open-label, single-arm prospective study was conducted to evaluate the efficacy of this compound in 32 patients with RR DLBCL who had previously failed at least two chemotherapeutic regimens. The study reported an objective response rate (ORR) of 43.8%, which included two patients (6.3%) with a complete response (CR) and 12 patients (37.5%) with a partial response (PR). Additionally, nine patients (28.1%) achieved stable disease (SD), resulting in a disease control rate (DCR) of 71.9%.
Preclinical studies have supported these clinical findings, demonstrating that this compound can inhibit the proliferation of various non-Hodgkin lymphoma cell lines and delay tumor growth in animal models derived from human DLBCL cells. An earlier clinical trial that included 11 patients with RR DLBCL as part of a larger cohort with relapsed or refractory non-Hodgkin lymphoma reported an ORR of 47.6%, further suggesting this compound's antitumor effect in this patient population.
Nasopharyngeal Carcinoma
This compound has emerged as a significant area of clinical research for the treatment of recurrent or metastatic nasopharyngeal carcinoma (rmNPC), a disease with a notable prevalence in southern China and Southeast Asia.
In a single-arm, open-label phase II clinical trial involving 51 patients with relapsed and refractory nasopharyngeal carcinoma, this compound demonstrated an ORR of 31.37%. The median PFS in this study was 9 months, and the median OS was 16 months.
Another phase II study focused on patients with recurrent or metastatic NPC who had previously failed platinum-based chemotherapy. In this cohort of 19 patients, the clinical benefit rate (CBR) was 52.6%. The study reported a median PFS of 3.7 months and a median OS of 12.9 months.
These findings underscore the potential of this compound in the management of advanced nasopharyngeal carcinoma, offering a valuable therapeutic option for patients who have progressed on standard treatments.
Differentiated Thyroid Cancer
This compound has demonstrated significant clinical benefits for patients with advanced radioactive iodine-refractory differentiated thyroid cancer (RAIR-DTC), a condition with a poor prognosis and few treatment options.
A prospective study involving 47 patients with RAIR-DTC reported an ORR of 76.6% and a DCR of 93.6%. In this cohort, the median PFS was 18 months, and the median OS was 59 months. Long-term results from a phase II trial with RAIR-DTC patients showed an ORR of 80% and a DCR of 95%. The median PFS was 18.4 months, and the median OS was 51.6 months.
In a phase II trial assessing this compound as a neoadjuvant therapy for locally advanced differentiated thyroid cancer (DTC), 13 patients were evaluated. The study reported an ORR of 53.8% and a DCR of 100%.
Another study investigated this compound in 28 patients with progressive RR-DTC, either as an initial treatment or as a salvage therapy for those resistant to sorafenib (B1663141). For the entire group, the median PFS was 15.1 months, with an ORR of 69.6%.
These findings collectively highlight this compound's efficacy in improving outcomes for patients with advanced and refractory differentiated thyroid cancer.
Combination Therapy Strategies in Clinical Settings
This compound in Combination with Chemotherapy
The strategy of combining this compound with traditional chemotherapy agents has been explored across various cancer types to potentially enhance therapeutic efficacy. This approach leverages this compound's anti-angiogenic properties to complement the cytotoxic effects of chemotherapy.
This compound with Etoposide
For patients with recurrent platinum-resistant epithelial ovarian cancer, a retrospective study of 33 patients treated with this compound and etoposide showed an ORR of 36.4% and a DCR of 78.8%. The median PFS in this cohort was 6 months.
In heavily pre-treated metastatic breast cancer, a phase II study of this compound and oral etoposide in 31 patients resulted in an ORR of 35.5% and a DCR of 87.1%. The median PFS was 6.9 months.
This compound with Docetaxel (B913)
The combination of this compound and docetaxel has been studied in advanced non-squamous non-small cell lung cancer (NSCLC) with wild-type EGFR. A multi-center phase II trial involving 29 evaluable patients reported an ORR of 27.6% and a DCR of 96.6%. The median PFS was 5.3 months, and the median OS was 9.6 months.
Another prospective study in a similar patient population (12 evaluable patients) receiving this combination as a second or above line treatment found an ORR of 33.33% and a DCR of 66.67%, with a median PFS of 2.92 months. A pilot trial with 19 evaluable patients reported an ORR of 36.84% and a DCR of 100%.
This compound with Irinotecan
For patients with advanced gastric adenocarcinoma (GAC) or gastroesophageal junction adenocarcinoma (GEJA), a prospective, multicenter phase II trial evaluated this compound plus irinotecan as a second-line therapy. In the 28 patients recruited, the ORR was 28.6% and the DCR was 75.0%. The study reported a median PFS of 4.5 months and a median OS of 11.3 months.
These studies indicate that combining this compound with chemotherapy can be an effective strategy in various advanced cancers, often resulting in favorable response rates and survival outcomes.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Docetaxel |
| Etoposide |
| Gemcitabine |
| Irinotecan |
This compound in Combination with Immunotherapy (e.g., PD-1 Monoclonal Antibodies)
The synergy between this compound and immune checkpoint inhibitors (ICIs), such as PD-1 monoclonal antibodies, is rooted in the intricate relationship between angiogenesis and the tumor immune microenvironment (TME). Persistent angiogenesis fosters a highly immunosuppressive TME, characterized by hypoxia and abnormal vasculature, which hinders the infiltration and function of effector T cells nih.gov.
This compound, by inhibiting the VEGF/VEGFR-2 pathway, can modulate this immunosuppressive landscape. It helps to normalize tumor vasculature, which not only improves oxygenation but also facilitates the trafficking of immune cells into the tumor aacrjournals.org. Research has shown that this compound can increase the infiltration of CD8+ T cells, reduce the recruitment of immunosuppressive cells like tumor-associated macrophages and regulatory T cells (Tregs), and decrease levels of immunosuppressive cytokines such as TGF-β aacrjournals.orgfrontiersin.org. By alleviating the hypoxic environment, which can lead to resistance to PD-1/PD-L1 blockade, this compound can enhance the sensitivity and efficacy of immunotherapy frontiersin.org. This remodeling of the TME from an immunosuppressive to an immune-supportive state provides a strong rationale for combining this compound with ICIs aacrjournals.orgnih.gov.
The combination of this compound and ICIs has shown encouraging clinical activity in various solid tumors. In a retrospective study of patients with advanced gastric or esophagogastric junction cancer, the combination of a PD-1 inhibitor and this compound resulted in an ORR of 26.3% and a median PFS of 3.0 months in a pre-treated population nih.gov. Another study on advanced diffuse gastric cancer reported an ORR of 5.88% and a DCR of 55.88% ascopubs.org. A randomized phase II study in a similar patient population is currently assessing the combination of this compound with the PD-1 inhibitor toripalimab against standard chemotherapy oup.com. Preclinical models of gastric cancer suggest the combination can synergistically delay tumor growth and improve survival frontiersin.org.
| Cancer Type | Study Type | Combination | ORR (Objective Response Rate) | DCR (Disease Control Rate) | Median PFS (Progression-Free Survival) |
|---|---|---|---|---|---|
| Advanced Gastric/EGJ Cancer | Retrospective | This compound + PD-1 Inhibitor | 26.3% | N/A | 3.0 months |
| Advanced Diffuse Gastric Cancer | Retrospective | This compound + PD-1 Inhibitor | 5.88% | 55.88% | 2.47 months |
This compound in Combination with Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors
The combination of this compound with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has emerged as a promising strategy, particularly for non-small cell lung cancer (NSCLC) patients with EGFR mutations who have developed resistance to EGFR-TKI monotherapy. Preclinical and clinical evidence suggests a synergistic effect between VEGF and EGFR pathway inhibitors nih.gov. Acquired resistance to EGFR-TKIs is a major clinical challenge, and co-inhibition of the VEGFR pathway is a rational approach to delay or overcome this resistance nih.gov.
A prospective, single-arm exploratory study is designed to assess PFS in NSCLC patients with slow progression after first-line EGFR-TKI treatment who are then given this compound in combination with the initial EGFR-TKI nih.gov. A retrospective analysis of patients with EGFR-mutant NSCLC who developed resistance to osimertinib (B560133) (a third-generation EGFR-TKI) investigated the combination of this compound and osimertinib. This study reported an ORR of 12.8% and a DCR of 79.5%, suggesting this combination is a reasonable treatment choice after the development of osimertinib resistance nih.gov.
| Cancer Type | Patient Population | Combination | ORR (Objective Response Rate) | DCR (Disease Control Rate) | Median PFS (Progression-Free Survival) |
|---|---|---|---|---|---|
| EGFR-Mutant NSCLC | Osimertinib-Resistant | This compound + Osimertinib | 12.8% | 79.5% | 4.0 months |
This compound in Combination with Transcatheter Arterial Chemoembolization (TACE)
The combination of this compound with Transcatheter Arterial Chemoembolization (TACE) is a significant advancement in the management of unresectable hepatocellular carcinoma (HCC). TACE, a standard treatment for intermediate-stage HCC, works by delivering chemotherapy directly to the tumor and embolizing the feeding artery. However, this process can induce hypoxia, which in turn upregulates pro-angiogenic factors like VEGF, potentially leading to tumor recurrence and metastasis nih.gov.
This compound, by selectively inhibiting VEGFR-2, can counteract this TACE-induced angiogenesis, inhibit tumor revascularization, and suppress tumor growth frontiersin.orgfrontiersin.org. This complementary action forms the basis for combining the two therapies to improve long-term outcomes frontiersin.org.
| Cancer Type | Study Type | Treatment Arms | ORR (Objective Response Rate) | DCR (Disease Control Rate) | Median PFS/TTP | Median OS (Overall Survival) |
|---|---|---|---|---|---|---|
| Advanced HCC | Randomized | TACE + this compound vs. TACE Alone | 63.64% vs. 36.36% | 95.45% vs. 81.82% | 16.5 months (DFS) vs. 11.15 months (DFS) | N/A |
| BCLC Stage C HCC | Retrospective | TACE + this compound vs. TACE Alone | 42.10% vs. 25.71% | 84.21% vs. 55.71% | 5.5 months (TTP) vs. 3.7 months (TTP) | 10.0 months vs. 6.2 months |
| Advanced HCC | Propensity Score Matching | TACE + this compound vs. TACE Alone | 68% vs. 44% | 90% vs. 70% | Significantly Longer | N/A |
| Unresectable HCC | Phase II Randomized (CARES-005) | TACE + this compound + Camrelizumab vs. TACE Alone | 65.0% vs. 30.0% | 87.0% vs. 63.0% | 11.0 months vs. 3.1 months | 24.0 months vs. 21.5 months (Immature) |
Clinical Safety Profile and Management of Adverse Events in Research
The clinical application of this compound, while showing therapeutic benefits, is associated with a range of adverse events (AEs). Understanding and managing these toxicities are crucial for maintaining treatment continuity and ensuring patient quality of life.
Incidence and Severity of Common Adverse Events (e.g., Hypertension, Hand-Foot Syndrome, Proteinuria, Fatigue)
Clinical studies have consistently reported several common adverse events associated with this compound treatment. A meta-analysis of seven prospective trials, including 820 patients, provides comprehensive data on the incidence of some of these AEs nih.gov.
The most frequently reported AEs include:
Hypertension: The incidence of all-grade hypertension is approximately 45.4%, with high-grade (Grade 3 or higher) hypertension occurring in 9.7% of patients nih.gov.
Hand-Foot Syndrome (HFS): This is another common AE, with an all-grade incidence of 35.9% and a high-grade incidence of 8.6% nih.gov.
Proteinuria: The presence of excess protein in the urine is observed in about 45.1% of patients (all grades), with high-grade proteinuria being less common at 3.7% nih.gov.
Fatigue: Fatigue is a frequently reported symptom in patients undergoing cancer treatment, and it is also a recognized adverse event with this compound. One retrospective study on patients with end-stage cancer reported fatigue in 26.7% of patients receiving low-dose this compound nih.gov.
| Adverse Event | All-Grade Incidence | High-Grade (Grade ≥3) Incidence |
|---|---|---|
| Hypertension | 45.4% | 9.7% |
| Hand-Foot Syndrome | 35.9% | 8.6% |
| Proteinuria | 45.1% | 3.7% |
| Fatigue | 26.7% | Data not available in this format |
Research on the Correlation between Adverse Events and Treatment Efficacy
An intriguing area of clinical research has been the investigation of a potential correlation between the development of certain on-target adverse events and the antitumor efficacy of this compound. Several studies have suggested that treatment-emergent hypertension may serve as a predictive biomarker for better clinical outcomes.
Clinical Strategies for Toxicity Mitigation and Impact on Treatment Continuity
Effective management of this compound-related adverse events is essential to prevent treatment interruptions and discontinuations. The primary strategies for toxicity mitigation include dose modifications (interruption or reduction) and symptomatic treatments.
For many adverse events, management is guided by the severity, graded according to the Common Terminology Criteria for Adverse Events (CTCAE). For grade 1 or 2 AEs, treatment with this compound can often continue without modification, with symptomatic management as needed nih.gov. However, for grade 3 AEs, treatment is typically interrupted until the toxicity resolves to grade 2 or lower. Upon restarting, the dose may be reduced nih.gov. In cases of grade 3 to 4 AEs, a permanent dose reduction or discontinuation of treatment may be necessary nih.gov.
Specific management strategies for common AEs include:
Hypertension: Regular blood pressure monitoring is crucial. Antihypertensive medications are used to manage elevated blood pressure.
Hand-Foot Syndrome: Prophylactic measures can include avoiding pressure on hands and feet and using moisturizers. For symptomatic HFS, topical treatments and, in some cases, nonsteroidal anti-inflammatory drugs (NSAIDs) may be recommended. Dose interruption or reduction often leads to symptom relief within a few days nih.gov.
Proteinuria: Routine urinalysis is performed to monitor for proteinuria. For grade 2 or higher proteinuria, dose interruption or reduction is often warranted nih.gov.
A post-marketing phase IV study in advanced gastric cancer revealed that due to adverse events, treatment interruption occurred in 34.4% of patients, discontinuation in 24.5%, and dose reduction in 13.7% ascopubs.org. This highlights the significant impact of toxicity on treatment continuity. Research into alternative dosing schedules, such as intermittent dosing (e.g., 5 days on/2 days off), has been explored to potentially reduce toxicity while maintaining efficacy ascopubs.org.
Mechanisms of Apatinib Resistance
Characterization of Acquired Resistance Pathways
Multiple pathways have been identified as contributors to acquired apatinib resistance. Upregulation of ERBB2 (also known as HER2) has been shown to enhance this compound resistance, primarily through the activation of the PI3K/AKT and MAPK/ERK signaling pathways researchgate.netaging-us.com. Similarly, a mutation in the Werner syndrome RecQ-like helicase (WRN) gene has been linked to this compound resistance in non-small cell lung cancer (NSCLC) by activating the PI3K/AKT apoptosis-inhibiting pathway researchgate.netresearchgate.net.
In anaplastic thyroid cancer, the transcription factor FOXK2 plays a pivotal role in inducing this compound resistance by transcriptionally activating Vascular Endothelial Growth Factor A (VEGFA) through the VEGFA/VEGFR1 pathway researchgate.netresearchgate.netnih.gov. Another protein, ESPL1, has been found to be critical in this compound resistance within gastric cancer cells, with inhibition of MDM2 shown to rescue sensitivity and reverse ESPL1-mediated resistance researchgate.net. Resistance can also be associated with decreased levels of polyunsaturated ether phospholipids, mediating tolerance to ferroptosis, a process regulated by the transcription factor ELK1 and alkylglycerone phosphate (B84403) synthase (AGPS) nih.gov.
Signaling Pathway Activation in Resistant Cells
Acquired resistance to this compound often involves the compensatory activation or dysregulation of several key intracellular signaling pathways, which bypass the primary inhibition exerted by the drug on VEGFR2.
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is frequently activated in acquired this compound resistance researchgate.netaging-us.com. Studies have shown that this compound can modulate the sensitivity of gastric cancer cells to paclitaxel (B517696) by suppressing the JAK/STAT3 signaling pathway, leading to a repression of JAK2 and STAT3 phosphorylation nih.govfrontiersin.org. The VEGFR2/STAT3/Bcl-2 pathway has also been implicated in the anti-proliferative and apoptotic effects of this compound sci-hub.se.
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial mediator of cell survival and proliferation, and its activation is consistently observed in this compound-resistant cells researchgate.netaging-us.com. The upregulation of ERBB2 enhances this compound resistance through heightened PI3K/AKT signaling researchgate.netaging-us.com. Additionally, mutations in the WRN gene contribute to this compound resistance by activating the PI3K/AKT apoptosis-inhibiting pathway researchgate.netresearchgate.net. The activation of the PI3K/AKT pathway can also lead to resistance to other chemotherapeutic agents like paclitaxel amegroups.orgspandidos-publications.com. This compound has been shown to induce apoptosis by inhibiting the PI3K/AKT pathway, thereby upregulating pro-apoptotic genes such as Bax and caspase-9, while downregulating the anti-apoptotic gene Bcl-2 spandidos-publications.comdovepress.com. In papillary thyroid carcinoma, this compound induces apoptosis and autophagy via the PI3K/AKT/mTOR signaling pathway, highlighting its potential role in drug resistance nih.gov. VEGFR activation, critical for tumor angiogenesis, also contributes to tumor progression by activating the PI3K/AKT pathway nih.gov.
| Pathway | Role in this compound Resistance | Associated Factors |
|---|---|---|
| JAK/STAT | Activated in acquired resistance; suppression enhances sensitivity to paclitaxel. | JAK2, STAT3, Bcl-2 researchgate.netaging-us.comnih.govfrontiersin.org |
| PI3K/AKT | Activated in acquired resistance; promotes proliferation and survival; inhibits apoptosis. | ERBB2, WRN, PTEN, Bax, Bcl-2, Caspase-9 researchgate.netaging-us.comresearchgate.netspandidos-publications.comdovepress.comnih.govnih.gov |
Dysregulation and activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway are frequently observed in this compound resistance researchgate.netaging-us.com. Activation of the ERK pathway itself can be a direct cause of this compound resistance nih.gov. Combination therapies including an ERK inhibitor (e.g., SCH) have been shown to enhance this compound-induced apoptosis in oral squamous cell carcinoma (OSCC) cells nih.gov. DUSP1, by directly interacting with downstream proteins including JNK, ERK, and P38, induces this compound resistance by activating the MAPK pathway in gastric cancer cells nih.govspandidos-publications.com. This compound's anti-tumor effects are also mediated by its interference with the RAF/MEK/ERK signaling pathways, suggesting that alterations in these pathways can lead to resistance dovepress.comnih.gov.
While this compound primarily targets VEGFR2, compensatory mechanisms involving other VEGF receptors contribute to resistance. FOXK2, through transcriptional activation of VEGFA, drives this compound resistance in anaplastic thyroid cancer by engaging the VEGFA/VEGFR1 pathway researchgate.netresearchgate.netnih.gov. VEGFA, when transcriptionally induced by FOXK2, can bind to VEGFR1 as a compensatory mechanism for VEGFR2 blockage, which in turn promotes angiogenesis by activating ERK, PI3K/AKT, and P38/MAPK signaling in endothelial cells researchgate.netnih.gov. The involvement of VEGFR1 is further supported by observations that synergistic anti-angiogenic effects are achieved when a VEGFR1 suppressor (e.g., AF321) is combined with VEGFR2 inhibition, emphasizing FOXK2's crucial role in VEGFR2 targeting therapy resistance researchgate.netnih.gov. A positive feedback loop is established where VEGFA binding to VEGFR1 further promotes FOXK2-mediated VEGFA transcription researchgate.netnih.gov.
Alterations in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, often converging with JNK and ERK cascades, contribute to this compound resistance. Upregulation of ERBB2, a member of the EGFR family, significantly enhances this compound resistance by activating PI3K/AKT and ERK signaling researchgate.netaging-us.com. Phosphorylation of ERBB2 is hypothesized to increase this compound resistance through the activation of AKT and ERK researchgate.netaging-us.com. Targeting ERBB2 with inhibitors like lthis compound (B449) has demonstrated the ability to attenuate this compound resistance researchgate.netaging-us.com. Furthermore, Stimulator of Interferon Genes (STING) has been found to sensitize head and neck squamous cell carcinoma cells to this compound by decreasing ERBB2 expression researchgate.netresearchgate.net. This compound has also been shown to enhance the anti-tumor effect of gefitinib (B1684475), an EGFR TKI, in NSCLC cells resistant to EGFR TKIs, partly by activating EGFR and VEGFR2 nih.gov. The activation of the RAS-MAPK pathway is recognized as an EGFR-independent mechanism of resistance to EGFR TKIs amegroups.org. Within the MAPK pathway, DUSP1 directly interacts with JNK, ERK, and P38, influencing cell cycle and apoptosis nih.gov.
| Pathway | Mechanism of Resistance in this compound | Key Research Findings |
|---|---|---|
| MAPK/ERK | Activation of ERK pathway can be a direct cause of resistance. Upregulation of DUSP1 activates MAPK pathway. | ERK inhibitor SCH enhances this compound apoptosis in OSCC nih.gov. DUSP1 knockdown resensitizes gastric cancer cells nih.govspandidos-publications.com. |
| VEGFA/VEGFR1 | FOXK2 induces VEGFA transcription, which binds to VEGFR1 as compensation for VEGFR2 blockage. | VEGFA/VEGFR1/FOXK2 forms a positive feedback loop promoting resistance researchgate.netnih.gov. |
| EGFR/JNK/ERK | Upregulation of ERBB2 activates PI3K/AKT and ERK. RAS-MAPK activation is an EGFR-independent mechanism. | Lthis compound attenuates ERBB2-mediated resistance researchgate.netaging-us.com. STING decreases ERBB2 expression researchgate.netresearchgate.net. This compound enhances gefitinib effect by activating EGFR/VEGFR2 nih.gov. |
Genetic and Molecular Determinants of Resistance
The development of this compound resistance is often associated with specific genetic mutations and changes in gene expression profiles that confer a survival advantage to tumor cells. These determinants highlight alternative signaling routes and compensatory mechanisms activated upon drug exposure.
Mutations in the Werner syndrome RecQ like helicase gene (WRN) have been identified as a mechanism contributing to acquired this compound resistance. A specific point mutation, WRN p.V697F (c.G2089T), has been linked to this compound resistance in non-small cell lung cancer (NSCLC) aging-us.comresearchgate.netnih.govnih.gov. It is hypothesized that this mutation increases the binding affinity between the RQC structural domain of the WRN gene and TP53, leading to the inactivation of TP53. This inactivation subsequently allows tumor cells to control apoptosis and promotes tumor growth, thereby facilitating drug resistance researchgate.netnih.gov. Furthermore, mutations in the WRN gene can render WRN inhibitors ineffective by preventing their proper binding news-medical.net.
Upregulation of the Erb-B2 receptor tyrosine kinase 2 (ERBB2), also known as human epidermal growth factor receptor 2 (HER2), plays a significant role in enhancing this compound resistance aging-us.comresearchgate.netnih.gov. This has been observed, for instance, in head and neck squamous cell carcinoma (HNSCC) aging-us.comresearchgate.netnih.gov. The increased expression of ERBB2 reactivates crucial downstream signaling pathways, including PI3K/AKT and MAPK/ERK, which are critical for cell survival and proliferation aging-us.comresearchgate.net. Preclinical studies have shown that inhibiting ERBB2, for example with lthis compound, can attenuate this compound resistance, and the combination of ERBB2 inhibitors with this compound can synergistically suppress cancer cell proliferation aging-us.comresearchgate.net. ERBB2 overexpression is also correlated with vascular endothelial growth factor (VEGF) upregulation, contributing to the activation of pro-angiogenic signaling pathways nih.gov. Additionally, ERBB2 amplification has been observed as a resistance mechanism to other targeted therapies, and dual inhibition of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) pathways, with this compound targeting VEGFR-2, has shown potential to overcome such resistance frontiersin.org.
The induction of Forkhead box K2 (FOXK2) is a significant contributor to this compound resistance, particularly noted in anaplastic thyroid cancer (ATC) nih.govresearchgate.netresearchgate.netnih.gov. Upon the blockage of VEGFR2 by this compound, FOXK2 can rapidly initiate therapeutic resistance by transcriptionally activating Vascular Endothelial Growth Factor A (VEGFA) nih.govresearchgate.netresearchgate.net. This induced VEGFA then serves as a compensatory mechanism by binding to VEGFR1, thereby promoting angiogenesis through the activation of ERK, PI3K/AKT, and P38/MAPK signaling pathways nih.govresearchgate.net. This creates a positive feedback loop where the binding of VEGFA to VEGFR1 further promotes FOXK2-mediated VEGFA transcription, thus sustaining the resistance mechanism nih.govresearchgate.net.
Integrative bioinformatics analyses have revealed distinct differential gene expression profiles in this compound-resistant cells, offering insights into the molecular adaptations that drive resistance. In non-small cell lung cancer (NSCLC), for instance, specific genes are either upregulated or downregulated in resistant cell lines researchgate.netjournalijdr.comresearchgate.net.
| Gene Name | Expression in Resistant Cells | Role/Contribution to Resistance | Source |
| ARHGAP28 | Upregulated | Implicated in drug resistance | researchgate.netjournalijdr.comresearchgate.net |
| TLR4 | Upregulated | Critical role in immune response, may influence tumor microenvironment, confirmed in drug resistance journalijdr.com | researchgate.netjournalijdr.comresearchgate.net |
| SALL2 | Downregulated | Transcription factor; downregulation may reduce tumor-suppressive activities journalijdr.com | researchgate.netjournalijdr.comresearchgate.net |
| MAP9 | Downregulated | Microtubule-associated protein; downregulation may disrupt normal cell division, favoring resistance mechanisms journalijdr.com | researchgate.netjournalijdr.comresearchgate.net |
Upregulation of ARHGAP28 and Toll-like receptor 4 (TLR4) has been observed in this compound-resistant cells researchgate.netjournalijdr.comresearchgate.net. TLR4's involvement in immune responses and inflammatory pathways suggests its potential influence on the tumor microenvironment, which could contribute to resistance journalijdr.com. Conversely, the downregulation of SALL2 and Microtubule-associated protein 9 (MAP9) has been noted in these resistant cells researchgate.netjournalijdr.comresearchgate.net. SALL2, a transcription factor, and MAP9, a protein involved in cell division, contribute to resistance when their normal functions are impaired journalijdr.com.
Amplifications of Fms-like tyrosine kinase 1 (FLT1), also known as Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1), have been identified as a potential predictive biomarker for reduced efficacy of this compound researchgate.netresearchgate.netlarvol.comx-mol.net. This finding suggests that increased FLT1 gene copy number may contribute to an alternative pro-angiogenic pathway or other resistance mechanisms that diminish this compound's therapeutic benefits, particularly in colorectal cancer (CRC) researchgate.netresearchgate.netlarvol.com.
Whole exome sequencing (WES) analyses have highlighted specific gene mutations within various drug-resistant related pathways that are associated with differential responses to this compound asco.org. These mutations can affect fundamental cellular processes, leading to drug resistance:
Bypass Vascular Signaling: Mutations in genes such as Collagen Type VI Alpha 3 Chain (COL6A3), Myosin Light Chain Kinase (MYLK), and Bone Morphogenetic Protein Receptor Type 1B (BMPR1B) have been observed. These mutations are thought to activate bypass vascular signaling pathways, enabling tumors to sustain angiogenesis despite VEGFR2 inhibition by this compound asco.org.
Reactive Oxygen Species Regulation: Mutations in Solute Carrier Family 2 Member 3 (SLC2A3) and YME1 Like 1 ATPase (YME1L1) can influence the concentration of reactive oxygen species within tumor tissues. Dysregulation of reactive oxygen species can impact cellular stress responses and drug sensitivity, contributing to resistance asco.org.
Tumor Invasion Signal Pathways: Mutations in Intercellular Adhesion Molecule 5 (ICAM5) have been implicated in affecting tumor invasion signal pathways. Alterations in these pathways can promote tumor aggressiveness and contribute to the development of drug resistance by facilitating evasion of therapeutic effects asco.org.
Role of DUSP1 in Mediating Gastric Cancer Resistance to this compound
Dual-specificity phosphatase-1 (DUSP1) has been identified as a key factor mediating this compound resistance in gastric cancer (GC) wikipedia.orgsigmaaldrich.comtocris.com. Research indicates that this compound-resistant gastric cancer cells exhibit increased expression of DUSP1 wikipedia.orgsigmaaldrich.comtocris.comflybase.org. DUSP1 is an oncogene associated with cancer progression and drug resistance, functioning by dephosphorylating and deactivating mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 wikipedia.orgsigmaaldrich.comtocris.commims.com.
Studies have shown that the knockdown of DUSP1 in this compound-resistant GC cells can re-sensitize these cells to this compound. This restored sensitivity is achieved through the inactivation of MAPK signaling pathways and the subsequent induction of apoptosis wikipedia.orgsigmaaldrich.comtocris.comflybase.org. For instance, in MGC803-AR and MKN45-AR cell lines, silencing DUSP1 through siRNA treatment significantly decreased the half-maximal inhibitory concentration (IC50) values for this compound. The IC50 values for MGC803-AR and MKN45-AR cells decreased to 32.19 µM and 25.18 µM, respectively, after DUSP1 knockdown, highlighting DUSP1's involvement in this compound resistance wikidata.org.
The elevated expression of DUSP1 in this compound-resistant GC cells suggests that DUSP1 may serve as a biomarker for this compound efficacy sigmaaldrich.comflybase.org. Consequently, strategies aimed at downregulating DUSP1 represent a promising approach to overcome this compound resistance in gastric cancer sigmaaldrich.comflybase.orgguidetopharmacology.org.
Table 1: Effect of DUSP1 Knockdown on this compound IC50 in Gastric Cancer Cell Lines
| Cell Line (this compound-Resistant) | IC50 for this compound (µM) - Control | IC50 for this compound (µM) - DUSP1 Knockdown |
| MGC803-AR | Not specified (Baseline high) | 32.19 |
| MKN45-AR | Not specified (Baseline high) | 25.18 |
Note: Baseline IC50 values for this compound-resistant cells were reported as significantly higher than sensitive cells, but specific numerical values for control were not provided in the directly referenced snippets. The table reflects the observed IC50 values after DUSP1 knockdown. wikidata.org
Investigational Strategies to Overcome this compound Resistance
Overcoming this compound resistance is a critical area of research, with several investigational strategies focusing on combination therapies and modulation of specific cellular pathways.
Combination with STING Agonists
The Stimulator of Interferon Response cGAMP Interactor (STING) pathway plays a crucial role in innate immune responses and has emerged as a potential target to overcome this compound resistance, particularly in head and neck squamous cell carcinoma (HNSCC) nih.govuni.luresearchgate.netcenmed.comwikipedia.org. In this compound-resistant (AR) HNSCC cells, STING expression is often low, while Erb-B2 receptor tyrosine kinase 2 (ERBB2) expression is high nih.govresearchgate.netcenmed.com.
Research indicates that upregulation of STING expression can effectively overcome this compound resistance by inhibiting ERBB2 phosphorylation nih.govresearchgate.netcenmed.com. Combining this compound with STING agonists, such as vadimenzan, has shown synergistic effects in ameliorating acquired this compound resistance in HNSCC both in vitro and in vivo nih.govuni.luresearchgate.netcenmed.com. This combination has been observed to suppress AR cell proliferation markedly researchgate.net. The antitumor effect of STING agonists is partly mediated by promoting proliferation that sensitizes AR cells to this compound nih.govuni.lu. Preclinical studies have also explored combining STING agonists with other therapies to enhance anti-tumor immunity and overcome resistance cenmed.comnih.govnih.govguidetopharmacology.org.
Targeted Inhibition of ERBB2
Upregulation of ERBB2 (also known as HER2) has been identified as a mechanism enhancing this compound resistance, particularly in HNSCC nih.govuni.luresearchgate.netcenmed.com. This increased ERBB2 expression can activate downstream signaling pathways such as PI3K/AKT and MAPK/ERK, contributing to this compound desensitization nih.govuni.luresearchgate.netcenmed.comnih.govmrc.ac.uk.
Targeted inhibition of ERBB2 can attenuate this compound resistance nih.govuni.luresearchgate.netcenmed.com. For example, lthis compound, an FDA-approved ERBB2 inhibitor, has been shown to re-sensitize this compound-resistant cells. When combined with this compound, lthis compound suppresses AR cell proliferation in a synergistic manner nih.govcenmed.comnih.gov. Lthis compound achieves this by inhibiting the phosphorylation of ERBB2, AKT, and ERK nih.govnih.gov. Beyond HNSCC, this compound has also demonstrated activity in overcoming HER2-targeted therapy resistance in HER2-positive breast cancer, suggesting its potential in patients who have progressed on multiple lines of anti-HER2 treatment uni.luguidetopharmacology.org. In non-small cell lung cancer (NSCLC), a combination of afatinib (B358) (an EGFR and HER2 inhibitor) and this compound has shown promising results in patients with complex resistance mutations, including HER2 amplification nih.govlabsolu.ca.
Table 2: Synergistic Strategies to Overcome this compound Resistance via ERBB2 Modulation
| Cancer Type | Mechanism of ERBB2-mediated Resistance | Inhibitory Strategy | Observed Outcome | Citation |
| HNSCC | Upregulation of ERBB2, activation of ERBB2/AKT/ERK signaling | Combination with Lthis compound (ERBB2 inhibitor) or STING agonists | Synergistic suppression of AR cell proliferation, re-sensitization to this compound | nih.govuni.luresearchgate.netcenmed.comnih.gov |
| Breast Cancer | HER2-targeted therapy resistance | This compound monotherapy or combination with anti-HER2 agents | Partial remission, reversal of HER2 resistance | uni.luguidetopharmacology.org |
| NSCLC | HER2 amplification after EGFR-TKI resistance | Combination with Afatinib (EGFR/HER2 inhibitor) + this compound | Significant clinical benefit, prolonged progression-free survival | nih.gov |
DUSP1 Inhibition Strategies
As DUSP1 plays a crucial role in mediating this compound resistance in gastric cancer by activating the MAPK pathway and inhibiting apoptosis, inhibiting DUSP1 presents a viable strategy to restore this compound sensitivity wikipedia.orgsigmaaldrich.comtocris.comflybase.org.
Triptolide (B1683669), a diterpenoid triepoxide, has been investigated as a DUSP1 inhibitor wikipedia.orgsigmaaldrich.comtocris.comguidetopharmacology.orgguidetoimmunopharmacology.org. In vitro studies have shown that the combination of this compound with triptolide exerts significant effects on inhibiting DUSP1 expression, leading to growth inhibition and induction of apoptosis through the inactivation of MAPK signaling wikipedia.orgsigmaaldrich.comtocris.comguidetopharmacology.orgguidetoimmunopharmacology.org. Specifically, 1 µM of triptolide was found to inhibit DUSP1 expression in this compound-resistant GC cell lines, such as MGC803-AR wikipedia.orgtocris.com. This suggests that combined treatment can overcome this compound resistance by modulating the DUSP1-MAPK axis wikipedia.orgtocris.com.
Modulation of Metabolic and Signaling Pathways (e.g., Fatty Acid Metabolism, Bile Acid Metabolism, Notch Signaling)
This compound resistance can involve the alteration of various metabolic and signaling pathways within cancer cells.
Fatty Acid Metabolism : Aberrant fatty acid metabolism is a recognized feature of cancer cells and can contribute to drug resistance google.comamericanelements.com. This compound has been shown to regulate fatty acid metabolism, potentially influencing its anti-tumor effects beyond angiogenesis citeab.combiomedres.usabcam.com. For instance, this compound can induce 3-hydroxybutyric acid (3-HB) production in the liver by activating peroxisome proliferator-activated receptor alpha (PPARα), which promotes fatty acid utilization and inhibits fatty acid synthesis citeab.com. Exogenous 3-HB has also been shown to inhibit tumor growth, suggesting that modulating fatty acid metabolism is a mechanism by which this compound exerts its antitumorigenic properties citeab.com. Furthermore, this compound regulates glutathione (B108866) peroxidase 4 (GPX4) transcription in gastric cancer cells by mediating the binding of sterol regulatory element-binding protein 1A (SREBP1A) to the GPX4 promoter, leading to lipid peroxidation-induced ferroptosis americanelements.combiomedres.us.
Bile Acid Metabolism : Changes in bile acid metabolism pathways have been identified as potential critical pathways in this compound resistance, particularly in non-small cell lung cancer (NSCLC) google.com. Integrative bioinformatics analyses have highlighted alterations in these pathways in this compound-resistant cells, suggesting them as potential targets to circumvent resistance google.com.
Notch Signaling : The Notch signaling pathway plays a crucial role in tumorigenesis and therapeutic resistance across various cancers, including gastric cancer google.comnih.govidrblab.netlabsolu.ca. Its activation is linked to drug resistance by regulating cell survival, apoptosis, and the tumor microenvironment nih.govidrblab.net. Although Notch signaling is implicated in the cardiovascular side effects of TKIs like this compound, its role in mediating this compound resistance directly is an emerging area of research, with initial bioinformatics analyses suggesting its involvement in NSCLC this compound resistance google.comlabsolu.ca. Therapeutic strategies targeting Notch signaling, such as gamma-secretase inhibitors, are being explored to overcome resistance in other contexts nih.govnorman-network.com.
Biomarkers for Apatinib Efficacy and Response
Identification of Predictive Biomarkers
Predictive biomarkers aid in forecasting the likelihood of a patient responding to a specific therapy. For Apatinib, both intrinsic molecular characteristics of the tumor and treatment-induced physiological changes have been explored as potential indicators of response.
Molecular and genetic markers offer insights into the underlying biological pathways and genetic alterations that influence tumor sensitivity or resistance to this compound.
Specific gene mutations have been investigated for their potential association with this compound efficacy. In a retrospective analysis, ERICH3, CNTNAP3, and MUC6 p.G1946D mutations were exclusively detected in patients with advanced solid tumors who experienced a longer progression-free survival (PFS ≥ 90 days) when treated with this compound asco.org. Pathway analysis suggested that mutations in ERICH3 and CNTNAP3 might influence drug targeting or cellular drug uptake, while MUC6 mutations could alter cell adhesion signaling, potentially contributing to a more favorable response to this compound asco.org.
Table 1: Association of Specific Gene Mutations with this compound Efficacy
| Gene | Mutation Type | Association with this compound Efficacy | Potential Pathway Impact (Hypothesized) | Source |
| ERICH3 | Mutation (unspecified) | Associated with longer PFS | Affects drug target or cellular drug intake | asco.org |
| CNTNAP3 | Mutation (unspecified) | Associated with longer PFS | Affects drug target or cellular drug intake | asco.org |
| MUC6 p.G1946D | Point Mutation | Associated with longer PFS | Changes cell adhesion signaling pathway | asco.org |
Tumor Mutation Burden (TMB) has emerged as a potential predictive biomarker, particularly in combination therapies involving this compound. In patients with advanced non-small cell lung cancer (NSCLC) treated with a combination of this compound and camrelizumab, efficacy was observed across all TMB subgroups. However, improved objective response rates (ORR) and 1-year survival rates were noted in patients harboring STK11/KEAP1 mutations, indicating a potential interplay between TMB and specific genetic alterations aacrjournals.org. For advanced hepatocellular carcinoma (HCC), a combination of the anti-PD-1 antibody SHR-1210 and this compound showed improved survival in patients with a high TMB (>7.2 mutations/megabase) mdpi.com. Additionally, in advanced mucosal melanoma, higher TMB levels were correlated with a better tumor response when this compound was combined with camrelizumab researchgate.netnih.gov.
Table 2: Tumor Mutation Burden (TMB) and this compound Efficacy in Combination Therapies
| Cancer Type | Combination Therapy | TMB Correlation with Efficacy | Specific Findings | Source |
| Non-Small Cell Lung Cancer (NSCLC) | This compound + Camrelizumab | Efficacy across all TMB subgroups; improved ORR/survival with STK11/KEAP1 mutation | ORR: 42.9% (mutant) vs. 28.1% (wild-type); 1-year survival: 85.1% (mutant) vs. 53.1% (wild-type) aacrjournals.org | aacrjournals.org |
| Hepatocellular Carcinoma (HCC) | This compound + anti-PD-1 antibody | Improved survival with high TMB (>7.2 mutations/megabase) | Specific survival benefit observed with high TMB | mdpi.com |
| Mucosal Melanoma | This compound + Camrelizumab | Higher TMB correlated with better tumor response | Not explicitly quantified, but a positive correlation researchgate.netnih.gov | researchgate.netnih.gov |
Aberrations in the ERBB and RAS signaling pathways are frequently observed in various cancers and can influence the effectiveness of targeted therapies, including this compound.
ERBB Pathway: Upregulation of ERBB2 (HER2) has been shown to enhance this compound resistance by activating downstream PI3K/AKT and MAK/ERK signaling researchgate.net. This compound itself, while primarily targeting VEGFR-2, can also affect other receptors like EGFR and HER-2 dovepress.com. Patients with epidermal growth factor receptor (EGFR) mutations have shown higher clinical activity with this compound treatment hlbkorea.com. In colorectal cancer, alterations in ERBB signaling pathways were associated with higher tumor mutation burden levels nih.gov. Conversely, FLT1 amplifications were identified as a potential predictive biomarker for poor efficacy of this compound in colorectal cancer nih.govresearchgate.net.
RAS Pathway: The RAS signaling pathway is frequently altered in human cancers, contributing to 20-30% of all cases frontiersin.org. Altered receptor tyrosine kinase (RTK)/RAS pathway components have correlated with better tumor response in patients with mucosal melanoma treated with this compound plus camrelizumab nih.gov. This compound's inhibitory effect on esophageal cancer cell proliferation, migration, and apoptosis has been linked to its regulation of VEGF-related pathways, including the Ras/Raf/MEK/ERK and JAK2/STAT3 pathways ascopubs.org. In colorectal cancer, similar to ERBB, alterations in RAS signaling pathways were linked to higher TMB nih.gov. While this compound's primary target is VEGFR-2, its efficacy can be modulated by cross-talk with or alterations in other pathways like RAS, which can drive resistance to other TKIs springermedizin.deresearchgate.net.
Acquired resistance to this compound involves several molecular mechanisms, often driven by gene mutations in bypass or compensatory signaling pathways. These include the activation of pathways such as JAK/STAT, PI3K/AKT, and MAK/ERK signaling researchgate.net.
A notable mechanism of acquired this compound resistance is a point mutation in the WRN gene (p.V697F), which has been hypothesized to induce resistance by activating the PI3K/AKT apoptosis-inhibiting pathway researchgate.netnih.gov.
Other identified gene mutations potentially linked to drug resistance and influencing survival benefits with this compound include:
COL6A3, MYLK, and BMPR1B: These genes may activate bypass vascular signaling pathways asco.org.
SLC2A3 and YME1L1: Mutations in these genes could affect the concentration of reactive oxygen species in tumor tissues asco.org.
ICAM5: Alterations in this gene might affect tumor invasion signaling pathways asco.org.
this compound has also shown promise in overcoming resistance to epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs), particularly in lung cancer cells with the T790M mutation, by inducing cell cycle arrest and inhibiting VEGFR signaling springermedizin.denih.gov. The addition of this compound in patients with NSCLC experiencing slow progression on first-generation EGFR-TKIs significantly prolonged the total progression-free survival nih.gov.
Pharmacodynamic biomarkers are measurable responses to a drug that reflect its biological activity in the body. The occurrence of certain treatment-emergent toxicities, such as hypertension (HTN), has been investigated as a potential pharmacodynamic biomarker for this compound efficacy.
Hypertension (HTN): this compound-induced hypertension is a common adverse event, and several studies suggest it serves as an inexpensive, valid, and easily measurable biomarker for this compound's antitumor efficacy nih.govresearchgate.netd-nb.info.
In metastatic gastric cancer patients, the presence of HTN, along with proteinuria and hand-foot syndrome (HFS), during the first cycle of this compound treatment was linked to prolonged median OS and PFS, and an increased disease control rate d-nb.infoasco.org.
A case report of metastatic gastric cancer highlighted that treatment-induced toxicities like hypertension and proteinuria, coupled with the hyper-vascular nature of liver metastases, might serve as predictive biomarkers for positive outcomes with anti-angiogenic treatments like this compound frontiersin.org.
While some studies have shown a strong correlation, one study in metastatic colorectal cancer did not find a statistical correlation between this compound-related adverse events, including hypertension, and PFS or OS amegroups.org. However, another study in advanced colorectal cancer noted that median PFS was significantly prolonged in patients who developed hypertension after treatment researchgate.net. The consensus in gastric cancer patients, however, points towards hypertension as a positive predictive marker d-nb.infoasco.org.
Table 3: Pharmacodynamic Biomarkers for this compound Efficacy
| Biomarker | Condition / Cancer Type | Association with this compound Efficacy | Reference |
| Hypertension | Advanced NSCLC | Associated with significantly improved clinical outcomes (higher response rate, longer median PFS and OS) | nih.govresearchgate.net |
| Hypertension | Metastatic Gastric Cancer | Viable biomarker for antitumor efficacy; associated with prolonged median OS, PFS, and increased disease control rate. | d-nb.infoasco.org |
| Proteinuria | Metastatic Gastric Cancer | Viable biomarker for antitumor efficacy; associated with prolonged median OS, PFS, and increased disease control rate. | d-nb.infoasco.org |
| Hand-Foot Syndrome | Metastatic Gastric Cancer | Viable biomarker for antitumor efficacy; associated with prolonged median OS, PFS, and increased disease control rate. | d-nb.infoasco.org |
| Skin Reaction | Advanced NSCLC (severe skin reaction) | Potential pharmacodynamic biomarker to predict clinical efficacy (observed in patients with partial response) | hlbkorea.comnih.gov |
Vascular Endothelial Growth Factor Receptor (VEGFR) Expression Levels
This compound functions as a highly selective inhibitor of VEGFR-2, a crucial receptor involved in the angiogenesis pathway that supplies nutrients and oxygen to tumors nih.govpatsnap.comdovepress.comdovepress.comtandfonline.com. Its mechanism involves competitively binding to the ATP binding site of VEGFR-2 within cells, thereby inhibiting the receptor's autophosphorylation and blocking downstream signaling pathways such as PI3K/AKT, MAPK, Raf/MEK/Erk, and p38-MAPK patsnap.comdovepress.comtandfonline.com. This inhibition disrupts endothelial cell proliferation, migration, permeability, and survival, ultimately leading to reduced angiogenesis and tumor growth patsnap.comdovepress.comtandfonline.com.
Overexpression of VEGFR-2 has been frequently implicated in the progression of various cancers, and its inhibition by this compound has been shown to reduce tumor microvascular density nih.govdovepress.comnih.gov. Research indicates that high expression levels of phosphorylated VEGFR-2 (P-VEGFR2) may serve as a potential biomarker for a favorable clinical outcome and treatment efficacy of this compound, particularly in patients with breast cancer dovepress.comtargetedonc.comnih.govspringermedizin.de. In hepatocellular carcinoma (HCC), the therapeutic response to this compound has been significantly correlated with the expression levels of VEGFR-2, suggesting that this compound exhibits greater potency in inhibiting HCC tumors with elevated VEGFR-2 expression nih.gov. Furthermore, amplification of the VEGFA gene has been identified as a potential predictor for this compound efficacy, as observed in a case of advanced gastric carcinoma where VEGFA amplification was associated with a positive clinical response to the drug nih.govtandfonline.com. However, the broader correlation between VEGFA expression and this compound efficacy requires further investigation to be conclusively established nih.gov.
Exploration of Prognostic Biomarkers
Beyond its primary target, VEGFR-2, research into this compound's efficacy has expanded to identify a broader spectrum of prognostic biomarkers that can predict patient outcomes. These biomarkers encompass genetic mutations, circulating molecular markers, and specific clinical indicators.
Beyond genetic markers, circulating biomarkers and clinical parameters offer prognostic insights. Circulating tumor DNA (ctDNA) is a promising indicator; patients who achieved ctDNA clearance or had lower variant allele frequencies at baseline exhibited longer PFS in NSCLC and breast cancer, respectively nih.govbmj.comnih.gov. CtDNA abundance can also be used for serial monitoring of tumor load in colorectal cancer nih.gov. Routine hematological parameters from peripheral blood can also serve as simple and inexpensive prognostic indicators; elevated Neutrophil-to-Lymphocyte Ratio (NLR), elevated CA125, and reduced Albumin (ALB) levels have been correlated with a poorer prognosis for metastatic gastric cancer patients treated with this compound jcancer.org. Additionally, lower baseline plasma levels of Hepatocyte Growth Factor (HGF) and Interleukin-8 (IL-8) have been associated with improved treatment outcomes nih.govresearchgate.net. The occurrence of certain adverse events, such as hypertension, hand-foot syndrome (HFS), or proteinuria, has been proposed as a positive prognostic indicator for this compound treatment, suggesting an active anti-angiogenic effect dovepress.comdovepress.comtargetedonc.comnih.govspringermedizin.de. In resectable HCC, the infiltration of dendritic cells (DCs) within the tumor microenvironment may serve as a predictive marker of response to this compound combined with other therapies bmj.comresearchgate.net.
Below is an interactive table summarizing potential prognostic and predictive biomarkers for this compound efficacy:
| Biomarker Type | Specific Biomarker | Associated Outcome / Finding | Cancer Type | Reference |
| VEGFR Expression | Phosphorylated VEGFR-2 (P-VEGFR2) | High expression suggests favorable efficacy | Breast cancer | dovepress.comtargetedonc.comnih.govspringermedizin.de |
| VEGFR-2 expression levels | Correlated with this compound sensitivity | Hepatocellular Carcinoma (HCC) | nih.gov | |
| VEGFA gene amplification | Potential to predict efficacy | Gastric Carcinoma (GC) | nih.govtandfonline.com | |
| Genetic Mutations | ERICH3, CNTNAP3, MUC6 p.G1946D mutations | Associated with longer PFS (≥90 days) | Advanced solid tumors | ascopubs.org |
| FLT1 amplifications | Associated with poor efficacy | Colorectal Cancer (CRC) | nih.gov | |
| Low p53 expression | Associated with longer OS and PFS | Gastric Cancer | nih.gov | |
| BRAFV600E mutation | Associated with longer PFS | Thyroid cancer | nih.gov | |
| Higher Tumor Mutation Burden (TMB) | Correlated with better tumor response | Advanced Mucosal Melanoma, Squamous Cell Lung Carcinoma (SCLC) | bmj.comasco.org | |
| WRN gene point mutation (p.V697F) | Hypothesized to induce this compound resistance | Non-Small Cell Lung Cancer (NSCLC) | researchgate.net | |
| Circulating Biomarkers | Circulating Tumor DNA (ctDNA) clearance / low variant allele frequency at baseline | Longer PFS; predicts pathological response and relapse | NSCLC, Breast Cancer, HCC | nih.govbmj.comnih.govcancerbiomed.org |
| Elevated Neutrophil-to-Lymphocyte Ratio (NLR) | Poor prognosis | Metastatic Gastric Cancer | jcancer.org | |
| Elevated CA125 | Poor prognosis | Metastatic Gastric Cancer | jcancer.org | |
| Reduced Albumin (ALB) | Poor prognosis | Metastatic Gastric Cancer | jcancer.org | |
| Lower baseline plasma HGF/IL-8 | Associated with improved outcomes | Various Cancers (e.g., Triple-Negative Breast Cancer) | nih.govresearchgate.net | |
| Clinical/Immune Markers | Hypertension, Hand-Foot Syndrome (HFS), Proteinuria (as adverse events) | May indicate favorable prognosis/efficacy | Sarcoma, Breast cancer, Gastric cancer | dovepress.comdovepress.comtargetedonc.comnih.govspringermedizin.de |
| Dendritic cell (DC) infiltration | Predictive marker of response | Resectable HCC | bmj.comresearchgate.net |
Methodologies for Biomarker Discovery and Validation
The identification and validation of this compound biomarkers rely on advanced molecular and computational methodologies, allowing for a comprehensive understanding of tumor biology and drug response.
Whole Exome Sequencing (WES)
Whole Exome Sequencing (WES) is a powerful and cost-effective method for biomarker discovery, enabling the simultaneous analysis of hundreds of mutations across the protein-coding regions of the human genome mdpi.comcreative-biolabs.com. Unlike more targeted approaches, WES offers an extensive examination of a patient's DNA without being restricted to a predefined set of genes, ensuring reliable detection of single nucleotide variants (SNVs) and insertions/deletions (InDels), which are among the most common genomic alterations in cancer mdpi.comnih.gov. In the context of this compound research, WES has been employed to characterize comprehensive genomic features and identify somatic mutations associated with survival benefit, as demonstrated in studies involving this compound-treated advanced solid tumors ascopubs.org. This methodology is crucial for discovering novel gene biomarkers and identifying cancer driver genes that can guide precision cancer treatment by understanding how genomic variations influence therapeutic decisions and response creative-biolabs.com.
Targeted Next-Generation Sequencing (NGS) Panels
Targeted Next-Generation Sequencing (NGS) panels focus on sequencing specific sets of cancer-related genes or genomic regions known or suspected to be involved in cancer pathogenesis and drug response. These panels are a more cost-effective approach than WES when investigating specific known aberrations or a curated set of biomarkers nih.gov. In this compound efficacy studies, targeted NGS has been instrumental in identifying specific gene amplifications, such as VEGFA, NOTCH1, and CCNE1, as well as gene fusions like NOTCH1-BPHL, which have been associated with predicting this compound efficacy, particularly in cases of gastric carcinoma nih.govtandfonline.com. Panels covering hundreds to over a thousand cancer-related genes are routinely utilized to characterize genomic profiles and explore predictive biomarkers, such as the identification of FLT1 amplifications as a marker for poor this compound efficacy in colorectal cancer nih.govnih.govasco.orgaacrjournals.org.
Integrative Bioinformatics Analyses
Integrative bioinformatics analyses involve the sophisticated combination and analysis of multiple types of 'omics' data, such as genomics, transcriptomics, and proteomics, to unravel complex biological mechanisms underlying drug response and resistance nih.govfrontiersin.orgmdpi.combrieflands.com. This multi-omics approach provides a more holistic view of cellular processes compared to analyzing single data types frontiersin.org. For this compound, integrative bioinformatics has been applied to correlate various biomarkers, including tumor mutation burden (TMB), regulatory T cells, and changes in circulating tumor DNA (ctDNA) levels, with clinical benefit, particularly in patients with squamous cell lung carcinoma receiving combination therapy including this compound asco.org. These analyses can reveal perturbed sub-pathways and regulatory mechanisms that contribute to drug response or resistance, for instance, by identifying mediator genes related to this compound resistance, as highlighted by findings demonstrating that inhibition of RB1 signaling promotes this compound resistance in hepatocellular carcinoma nih.gov.
Liquid Biopsy Approaches (e.g., ctDNA Monitoring)
Liquid biopsy represents a non-invasive methodology that involves the collection and analysis of biological fluids, primarily blood, to detect and monitor circulating tumor DNA (ctDNA) bmj.comnih.govnih.govresearchgate.netcancerbiomed.org. This approach offers significant advantages over traditional tissue biopsies, including reduced invasiveness, the ability to obtain samples repeatedly, and the capacity to capture tumor heterogeneity cancerbiomed.org. CtDNA monitoring is widely utilized for various clinical applications, including disease diagnosis, prognostication, early detection of recurrence, real-time monitoring of tumor burden, and identification of therapeutic responses and acquired resistance mechanisms cancerbiomed.org. In the context of this compound treatment, the clearance of ctDNA or the presence of lower variant allele frequencies at baseline has been consistently associated with longer progression-free survival (PFS) nih.govbmj.comnih.govcancerbiomed.org. Furthermore, ctDNA monitoring can predict pathological response and disease relapse bmj.comresearchgate.net, and changes in molecular tumor burden detectable via ctDNA can often precede radiographic assessment of tumor progression asco.org. Liquid biopsy approaches also extend to analyzing immune cell infiltration and gene mutations from blood samples, providing a dynamic insight into the evolving tumor microenvironment and molecular landscape during this compound therapy bmj.comresearchgate.netasco.org.
Below is an interactive table summarizing the methodologies for biomarker discovery and validation in this compound research:
| Methodology | Description and Application | Key Insights/Findings related to this compound | Reference |
| Whole Exome Sequencing (WES) | Comprehensive sequencing of protein-coding regions to identify genetic variants (SNVs, InDels, CNAs). Unbiased detection for novel biomarker discovery. | Identified ERICH3, CNTNAP3, MUC6 p.G1946D mutations associated with longer PFS in this compound-treated solid tumors. | ascopubs.orgmdpi.comcreative-biolabs.comnih.govbostongene.com |
| Targeted Next-Generation Sequencing (NGS) Panels | Sequencing specific cancer-related genes using custom panels for precise detection of known aberrations. | Detected VEGFA, NOTCH1, CCNE1 amplifications and NOTCH1-BPHL fusion linked to this compound response. Identified FLT1 amplifications indicating poor efficacy. | nih.govtandfonline.comnih.govnih.govnih.govasco.orgaacrjournals.org |
| Integrative Bioinformatics Analyses | Combining multi-omics data (genomics, transcriptomics, proteomics) to unravel complex biological mechanisms and drug response pathways. | Correlated TMB, regulatory T cells, and ctDNA levels with clinical benefit. Revealed inhibition of RB1 signaling promoting this compound resistance. | asco.orgnih.govfrontiersin.orgmdpi.combrieflands.com |
| Liquid Biopsy Approaches (e.g., ctDNA Monitoring) | Non-invasive analysis of circulating tumor DNA (ctDNA) from blood for monitoring tumor burden, response, and resistance. | CtDNA clearance or lower variant allele frequencies at baseline linked to longer PFS and prediction of pathological response/relapse. | nih.govbmj.comnih.govnih.govresearchgate.netcancerbiomed.orgasco.org |
Future Research Directions and Emerging Concepts
Advanced Elucidation of Apatinib's Mechanisms
Moreover, studies suggest that this compound can suppress tumor growth by stimulating endoplasmic reticulum (ER) stress and protective autophagy, and by inducing apoptosis through multiple cellular signaling pathways, including the PI3K/AKT pathway dovepress.comfrontiersin.orgmdpi.com. The ability of this compound to modulate the phosphorylation levels of PDGFR-α, insulin-like growth factor 1 receptor (IGF-IR), and AKT via VEGFR inhibition, leading to cell cycle arrest in the G2/M phase and apoptosis in hepatocellular carcinoma (HCC) cells, highlights the complexity of its actions mdpi.com. Future research will delve into how this compound impacts broader cellular signaling networks and interacts with the tumor microenvironment (TME), including its potential to prevent natural killer (NK) cell dysfunction and enhance the efficacy of anti-PD-1 immunotherapy frontiersin.org. Understanding these diverse molecular pathways will be crucial for optimizing this compound's therapeutic application and developing rational combination strategies.
Expansion of Therapeutic Indications and Patient Populations
A significant direction for this compound research involves expanding its approved therapeutic indications and identifying novel patient populations who could benefit from its use frontiersin.org. Beyond advanced gastric cancer and GEJ carcinoma, this compound has shown promising activity in a range of other solid tumors, including non-small cell lung cancer (NSCLC), breast cancer, hepatocellular carcinoma, esophageal cancer, colorectal cancer, ovarian cancer, cholangiocarcinoma, and various sarcomas frontiersin.orgfrontiersin.orgfrontiersin.orgdovepress.comfrontiersin.orgbmj.come-century.usoup.com.
Prospective, registered clinical trials are encouraged to further validate this compound's efficacy in these diverse malignancies, particularly in those where it has shown encouraging preliminary results, such as NSCLC, breast cancer (especially HER2-negative metastatic breast cancer), and advanced HCC frontiersin.orgdovepress.compatsnap.com. For instance, this compound is being investigated as a first-line treatment for advanced HCC and has shown potential in patients with recurrent, platinum-resistant epithelial ovarian cancer (EOC) nih.govfrontiersin.orgbmj.com. Research also extends to specific challenging patient subgroups, such as those with advanced NSCLC and brain metastases, where combination regimens with this compound and chemotherapy have shown promising efficiency amegroups.org. The identification of optimal application scenarios, whether as monotherapy or in combination, is a key focus for expanding its clinical utility frontiersin.org.
Optimization of Combination Therapy Regimens
Future research is heavily invested in optimizing combination therapy regimens involving this compound, recognizing that monotherapy may have limited efficacy in many malignancies frontiersin.orgdovepress.comfrontiersin.org. The goal is to leverage this compound's anti-angiogenic properties to enhance the effectiveness of other anti-cancer treatments.
A major emerging area is the integration of this compound with chemo-immunotherapy regimens frontiersin.orgfrontiersin.orgaacrjournals.orgprobiologists.comnih.gov. Angiogenesis inhibition by this compound can remodel the immunosuppressive tumor microenvironment, increase CD8+ T-cell infiltration, and reduce M2 macrophages, thereby sensitizing tumors to immunotherapy frontiersin.orgaacrjournals.org. However, this compound can also induce PD-L1 and CD80 expression, underscoring the need for careful optimization aacrjournals.org.
Research is focused on identifying the most effective chemotherapy agents and other targeted therapies to combine with this compound for specific tumor types amegroups.orgfrontiersin.orgdovepress.comfrontiersin.org. For example, in advanced HCC, adriamycin+platinum ± fluorouracil combination therapy (including THP, EPI, L-OHP, DDP, and 5-FU) in transarterial chemoembolization (TACE) regimens has been identified as a suitable partner with this compound frontiersin.org. For metastatic HER2-negative breast cancer, this compound has been combined with etoposide (B1684455) capsules, endocrine therapy, or oral vinorelbine, showing promising outcomes frontiersin.org. In relapsed or refractory osteosarcoma, this compound combined with ifosfamide (B1674421) and etoposide is under investigation ascopubs.org.
These studies aim to pinpoint combinations that offer superior anti-tumor activity while maintaining acceptable safety profiles, ultimately leading to optimized therapeutic strategies tailored to specific cancer types and patient characteristics amegroups.orgfrontiersin.orgnih.gov.
Innovative Strategies to Combat and Prevent Drug Resistance
This compound, like many targeted therapies, can encounter challenges with drug resistance, necessitating innovative strategies to overcome and prevent it researchgate.netnih.gov. Future research is focused on understanding the mechanisms of acquired this compound resistance and developing countermeasures.
This compound has shown the ability to sensitize resistant tumor cells to chemotherapy drugs and reverse multidrug resistance (MDR) caused by ATP-binding cassette (ABC) transporter proteins, such as ABCB1 (MDR protein 1), ABCG2, and potentially MDR-associated protein 1 (MARP1) and breast cancer resistant protein (BCRP) frontiersin.orgdovepress.comnih.goviiarjournals.orgspandidos-publications.comnih.govascopubs.orgamegroups.org. It does this by inhibiting the efflux function of these transporters, rather than by blocking AKT or ERK1/2 pathways or downregulating transporter expression nih.gov. This unique property suggests this compound's potential as an MDR inhibitor when combined with conventional chemotherapeutic agents dovepress.comiiarjournals.orgnih.gov.
However, this compound itself can also induce acquired resistance, often associated with re-vascularization and hypoxia researchgate.netnih.gov. Research is investigating specific pathways implicated in this compound resistance, such as the activation of the MAPK pathway induced by DUSP1 in gastric cancer spandidos-publications.com. Strategies include the use of specific inhibitors, like triptolide (B1683669), to downregulate DUSP1 and overcome this compound resistance spandidos-publications.com. Future studies will continue to identify and target resistance mechanisms to prolong the clinical benefits of this compound.
Rigorous Validation of Predictive and Prognostic Biomarkers
Identifying robust predictive and prognostic biomarkers for this compound is a critical future research direction to enable personalized treatment approaches frontiersin.orgdovepress.comascopubs.orguni-muenchen.demdpi.comecmcnetwork.org.uk. While many potential biomarkers have been reported, none are yet widely used in clinical practice due to limitations in evidence level and study design frontiersin.org.
Future research needs to conduct large-scale, prospective, registered clinical trials specifically designed to identify and validate specific markers frontiersin.orgascopubs.orguni-muenchen.deascopubs.org. Potential candidates currently under investigation include:
Molecular markers: High levels of VEGFR-2 expression have been linked to poorer prognosis in osteosarcoma and are a logical target for this compound oup.com. Other markers related to angiogenesis, apoptosis, and autophagy pathways are also being explored dovepress.comfrontiersin.org.
Genetic markers: Investigations into genomic alterations and their correlation with this compound response are underway, often through advanced sequencing techniques mdpi.com.
Rigorous statistical validation, potentially involving interaction designs in randomized trials, is required to determine whether these biomarkers can reliably discriminate patients who are most likely to respond to this compound, thus guiding treatment decisions and avoiding unnecessary exposure to ineffective therapies dovepress.comuni-muenchen.demdpi.comecmcnetwork.org.uk.
Q & A
Basic Research Questions
Q. What are the standardized protocols for evaluating Apatinib’s efficacy in preclinical models?
- Methodological Answer : Preclinical studies should follow dose-response experiments using validated cancer cell lines (e.g., gastric or hepatocellular carcinoma) and xenograft models. Include control groups (placebo and standard-of-care comparators) and measure tumor volume, proliferation markers (Ki-67), and apoptosis indices (TUNEL assay). Reference RECIST criteria for measurable lesions . For reproducibility, document drug preparation (e.g., solubility in DMSO or cyclodextrin-based carriers) and administration routes (oral gavage) in detail .
Q. How should researchers design clinical trials to assess this compound’s safety profile in advanced solid tumors?
- Methodological Answer : Use randomized controlled trials (RCTs) with stratification by ECOG performance status (0–2) and prior therapy lines. Include toxicity grading via CTCAE criteria, focusing on hypertension, proteinuria, and hand-foot syndrome. For statistical rigor, calculate sample sizes using power analysis (α = 0.05, β = 0.2) and predefine primary endpoints (e.g., progression-free survival) . Publish adverse event data in supplementary materials to avoid cluttering primary results .
Q. What are the best practices for analyzing pharmacokinetic (PK) data of this compound in combination therapies?
- Methodological Answer : Conduct phase I dose-escalation studies with serial plasma sampling to measure AUC, Cmax, and t1/2. Use HPLC-MS/MS for quantification and non-compartmental analysis (NCA) for PK parameters. Compare monotherapy vs. combination PK to identify drug-drug interactions. Validate methods with spiked plasma controls and report limits of detection/quantitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across heterogeneous patient populations?
- Methodological Answer : Perform subgroup analyses stratified by biomarkers (e.g., VEGF expression, tumor mutational burden) and demographic factors (age, ethnicity). Use multivariate regression to adjust for confounding variables. If discrepancies persist, conduct systematic reviews with meta-regression to explore heterogeneity sources (e.g., study design, dosing regimens) . Reconcile findings by validating results in independent cohorts or organoid models .
Q. What experimental strategies optimize this compound’s bioavailability while minimizing off-target effects?
- Methodological Answer : Develop nanoformulations (e.g., liposomes, cyclodextrin-poloxamer hybrids) and characterize them via dynamic light scattering (DLS) and TEM for size/stability . Test sustained-release profiles using dialysis-based in vitro assays and validate in vivo via imaging (e.g., fluorescence-labeled this compound). Compare toxicity profiles using transcriptomics (RNA-seq) to identify off-target pathways .
Q. How should researchers investigate mechanisms of acquired resistance to this compound in long-term treatment?
- Methodological Answer : Establish resistant cell lines via chronic exposure to escalating this compound doses. Perform whole-exome sequencing and phosphoproteomics to identify mutations (e.g., VEGFR2-T794M) or bypass signaling (PI3K/AKT). Validate findings using CRISPR knock-in/out models and patient-derived xenografts (PDXs). Correlate in vitro resistance markers with clinical relapse timing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
